molecular formula C9H19NO2 B1267516 2-Amino-2-methyloctanoic acid CAS No. 6173-77-9

2-Amino-2-methyloctanoic acid

Cat. No.: B1267516
CAS No.: 6173-77-9
M. Wt: 173.25 g/mol
InChI Key: ZVGFZQSYGLIZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyloctanoic acid (CAS 5472-93-5) is a non-proteinogenic, Cα-tetrasubstituted amino acid of significant interest in chemical biology and medicinal chemistry research . This compound belongs to a class of unnatural amino acids known for their ability to impose distinct conformational constraints on peptide structures. Incorporating such quaternary amino acids into peptide sequences is a established strategy to stabilize specific secondary structures, such as 310-helices, and to enhance proteolytic resistance, thereby improving the metabolic stability of synthetic peptide analogs . Researchers utilize 2-Amino-2-methyloctanoic acid and similar structures to study peptide-protein interactions, develop structure-activity relationships, and engineer novel bioactive peptides with potential selective affinity for target proteins . Furthermore, related β-amino acid analogs, such as 3-amino-2-methyloctanoic acid, have been identified as key components in unique cyclic depsipeptides of marine origin, highlighting the relevance of this structural motif in natural product research and the discovery of new molecular scaffolds . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h3-7,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGFZQSYGLIZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283092
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6173-77-9, 5472-93-5
Record name NSC32832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

alpha-methyl-alpha-aminocaprylic acid chemical structure

Comprehensive Technical Guide: -Methyl- -Aminocaprylic Acid

Chemical Identity, Synthetic Methodologies, and Peptidomimetic Applications

Executive Summary





Structural Characterization & Nomenclature

This compound belongs to the class of




Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-2-methyloctanoic acid
Common Name

-Methyl-

-aminocaprylic acid (

-Me-Aoc)
CAS Registry Number 6173-77-9
Molecular Formula

Molecular Weight 173.25 g/mol
SMILES CCCCCC(C)(N)C(=O)O
Classification Lipophilic, non-proteinogenic, quaternary amino acid
Stereochemistry

Unlike natural proteinogenic amino acids, the synthesis of

  • Achiral Precursor: 2-Octanone

  • Chiral Forms: (

    
    )-2-amino-2-methyloctanoic acid and (
    
    
    )-2-amino-2-methyloctanoic acid.
  • Note on Helicity: In peptide sequences, the (

    
    )-enantiomer typically promotes left-handed helicity, while the (
    
    
    )-enantiomer promotes right-handed helicity, analogous to Aib derivatives.

Synthetic Methodologies

The synthesis of sterically hindered quaternary amino acids requires specific methodologies to overcome the energy barrier at the tetrasubstituted carbon.

The Bucherer-Bergs Reaction (Racemic Synthesis)

The most robust route for industrial-scale production is the Bucherer-Bergs reaction. This multicomponent reaction converts a ketone into a hydantoin intermediate, which is subsequently hydrolyzed to the free amino acid.

Protocol Overview:

  • Condensation: 2-Octanone reacts with potassium cyanide (KCN) and ammonium carbonate [

    
    ] in aqueous ethanol/methanol.
    
  • Cyclization: Formation of the 5-methyl-5-hexylhydantoin intermediate.

  • Hydrolysis: Alkaline hydrolysis (NaOH/Ba(OH)

    
    ) at elevated temperatures opens the ring to yield the racemic amino acid.
    

Diagram 1: Bucherer-Bergs Synthetic Pathway

BuchererBergsFigure 1: Bucherer-Bergs synthesis pathway for sterically hindered alpha-methyl amino acids.Ketone2-Octanone(C8 Ketone)ReagentsKCN + (NH4)2CO360°C, 50% EtOHKetone->ReagentsHydantoin5-Methyl-5-hexylhydantoin(Intermediate)Reagents->HydantoinCyclizationHydrolysisNaOH / H2OReflux -> HClHydantoin->HydrolysisProduct2-Amino-2-methyloctanoic Acid(Racemic Product)Hydrolysis->ProductRing Opening

Asymmetric Synthesis: Schöllkopf Bis-Lactim Ether Method

For drug development requiring high enantiomeric purity (ee > 95%), the Schöllkopf method is the "gold standard."

Mechanistic Insight: This method utilizes a chiral auxiliary (typically L-Valine) to induce stereochemical preference during the alkylation step.[1]

  • Cyclo-dipeptide Formation: Glycine and L-Valine form a diketopiperazine.

  • Bis-Lactim Ether: O-methylation creates the Schöllkopf reagent.

  • Metallation & Alkylation: Lithiation with n-BuLi followed by addition of 1-iodohexane (hexyl iodide). The isopropyl group of valine sterically shields one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Hydrolysis: Mild acidic hydrolysis releases the chiral

    
    -methyl amino acid and the valine methyl ester auxiliary.
    

Conformational Properties & Peptidomimetics[2]

The introduction of


The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The presence of two alkyl groups (methyl and hexyl) on the





  • Result: The backbone is forced into a folded conformation to minimize steric clash.

  • Preferred Structure: Strong promotion of

    
    -helices  and 
    
    
    -helices.
Proteolytic Stability

Peptides containing

  • Mechanism: The quaternary center prevents the formation of the transition state required for protease cleavage (e.g., by chymotrypsin or trypsin).

  • Application: Ideal for extending the half-life (

    
    ) of peptide drugs in plasma.
    

Diagram 2: Conformational Restriction Logic

ConformationFigure 2: Causal relationship between chemical structure and peptidomimetic properties.Structurealpha-Methyl-alpha-Aminocaprylic Acid(Quaternary Center)StericSteric Hindrance(Methyl vs. Carbonyl Oxygen)Structure->StericCausesStabilityProteolytic Resistance(Steric Shielding)Structure->StabilityConfersPhiPsiRestricted Phi/Psi Angles(Ramachandran Plot)Steric->PhiPsiLimits RotationHelixStabilization of3(10)-Helix or alpha-HelixPhiPsi->HelixPromotes

Analytical Profiling

To validate the synthesis of


TechniqueDiagnostic SignalInterpretation
1H-NMR Singlet at

ppm
Corresponds to the

-methyl group. The lack of splitting (singlet) confirms it is attached to a quaternary carbon.
1H-NMR Multiplet at

ppm
Terminal methyl of the octyl chain.
13C-NMR Peak at

ppm
Quaternary

-carbon (

).
IR Spectroscopy Band at

cm

Carboxylate asymmetric stretch (zwitterionic form).

Applications in Drug Development[2][3]

Lipophilicity Tuning

Unlike Aib (which has two methyl groups),


  • Membrane Permeability: The increased lipophilicity (LogP) enhances the peptide's ability to penetrate cell membranes or cross the blood-brain barrier.

  • Receptor Binding: The hexyl chain can occupy hydrophobic pockets in GPCRs or enzyme active sites, increasing binding affinity.

Case Study: ApoA-I Mimetics

Research into apolipoprotein A-I (ApoA-I) mimetics has utilized


References

  • Bucherer-Bergs Reaction & Hydantoin Synthesis

    • Sarges, R., & Bordner, J. (1984). Synthesis of phenyl-substituted hydantoins and their use in amino acid synthesis. Journal of Medicinal Chemistry.
    • - The Bucherer–Bergs Multicomponent Synthesis of Hydantoins.

  • Schöllkopf Asymmetric Synthesis

    • Schöllkopf, U., et al. (1981).[1][2] Enantioselective Synthesis of

      
      -Methyl-
      
      
      -amino Acids. Angewandte Chemie International Edition.
    • - The Schöllkopf chiron and transition metal mediated reactions.

  • Conform

    
    -Methyl Amino Acids: 
    
    • Toniolo, C., et al. (1993). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)
    • - Preferred solution conformation of peptides rich in... (alpha Me)Aoc.

  • Chemical Data & CAS

    • PubChem/NIST D
    • - Analogous structure verification and property extrapolation.

The Strategic Incorporation of α-Methylated Amino Acids in Modern Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility. The strategic incorporation of α-methylated amino acids has emerged as a powerful tool to overcome these challenges. This guide provides a comprehensive technical overview of the application of α-methylated amino acids in peptide drug design. It delves into the fundamental principles governing their effects on peptide structure and function, detailed methodologies for their synthesis and incorporation, and a critical analysis of their impact on proteolytic stability and pharmacokinetic profiles. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the rational design of next-generation peptide therapeutics.

Introduction: The Rationale for α-Methylation in Peptide Therapeutics

Native peptides, despite their remarkable biological activity, often fall short as drug candidates due to two primary liabilities: rapid degradation by proteases and a high degree of conformational flexibility.[1][2][3] This flexibility can lead to a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity.[1][4] Furthermore, proteolytic enzymes readily recognize and cleave the peptide bonds of natural L-amino acids, resulting in a short in vivo half-life.[2][3][5]

α-Methylation, the substitution of the α-hydrogen of an amino acid with a methyl group, is a minimalist yet profound modification that directly addresses these shortcomings.[1][6] This seemingly simple alteration introduces significant steric hindrance that fundamentally alters the physicochemical properties of the peptide backbone.[1][7] The primary benefits of incorporating α-methylated amino acids into peptide sequences include:

  • Enhanced Proteolytic Stability: The steric bulk of the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's resistance to degradation.[1][8]

  • Conformational Constraint: The presence of the methyl group restricts the permissible dihedral angles (phi, φ, and psi, ψ) of the peptide backbone, reducing its conformational flexibility.[7][9] This pre-organization into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.[1]

  • Induction of Secondary Structures: α-Methylated amino acids, particularly achiral α-aminoisobutyric acid (Aib), are potent promoters of helical structures, such as the 3₁₀-helix and the α-helix.[4][7][9][10][11] This ability to stabilize specific secondary structures is a cornerstone of rational peptide design.[4][7]

One notable example of the successful application of α-methylation is in the development of glucagon-like peptide-1 (GLP-1) analogs for the treatment of type 2 diabetes. The native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). By replacing the alanine at position 2 with a sterically hindered, non-proteinogenic amino acid like Aib, the resulting analogs exhibit prolonged activity and require less frequent dosing.[4][12]

The Conformational Landscape of α-Methylated Peptides

The substitution of the α-hydrogen with a methyl group dramatically alters the conformational possibilities of a peptide backbone. This is best understood by examining the Ramachandran plot, which maps the allowed φ and ψ torsional angles for an amino acid residue.

Restriction of Torsional Angles

For a standard L-amino acid, a wide range of φ and ψ angles are sterically permissible. However, the introduction of an α-methyl group creates significant steric clashes, severely restricting the allowed conformational space.[7] For instance, α-aminoisobutyric acid (Aib), the simplest achiral α-methylated amino acid, is compelled to adopt conformations largely within the right- or left-handed 3₁₀/α-helical regions of the Ramachandran plot.[11]

Figure 1. Comparison of allowed Ramachandran regions.

Helix Induction

The strong preference of α-methylated amino acids for helical conformations makes them powerful tools for stabilizing secondary structures in peptides.[4][7] Even a single incorporation of an α-methylated residue can significantly increase the helicity of a peptide.[8] This is particularly valuable in the design of peptides that mimic α-helical domains of proteins, for instance, in the development of inhibitors of protein-protein interactions.[6]

The type of helix induced can depend on the specific α-methylated amino acid and the surrounding sequence. While Aib is a potent inducer of both 3₁₀- and α-helices, the chirality of other α-methylated amino acids can influence the screw sense of the resulting helix.[9][10]

Synthesis and Incorporation of α-Methylated Amino Acids

The successful application of α-methylated amino acids in peptide drug design relies on efficient and stereocontrolled synthetic methodologies.

Asymmetric Synthesis of α-Methylated Amino Acids

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed, with the alkylation of chiral enolates being a prominent approach.

3.1.1. Chiral Auxiliary-Based Methods

One common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of an alanine enolate equivalent.[13][14] For example, pseudoephenamine can be used as a chiral auxiliary to achieve high diastereoselectivities in the alkylation of an alaninamide derivative.[13]

G A Couple Chiral Auxiliary to Alanine Derivative B Form Enolate A->B Base C Diastereoselective Alkylation with Electrophile B->C R-X D Cleave Chiral Auxiliary C->D Acid/Base E Hydrolyze to α-Methylated Amino Acid D->E

Figure 2. General workflow for chiral auxiliary-based synthesis.

Exemplary Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine [13]

  • Substrate Preparation: Synthesize the (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine substrate by coupling the appropriate stereoisomers of pseudoephenamine and N-Boc alanine, followed by N-Boc deprotection and imine formation.[13]

  • Enolate Formation: Treat the substrate with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.

  • Alkylation: Introduce the desired electrophile (e.g., an alkyl halide) to the enolate solution. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.

  • Hydrolysis: Subject the alkylated product to mild acidic hydrolysis to cleave the chiral auxiliary and liberate the desired α-methylated α-amino acid without salt contaminants.[13]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α-methylated amino acids into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to steric hindrance.[4][15]

3.2.1. Coupling Challenges and Solutions

The α-methyl group and the N-terminal protecting group (typically Fmoc or Boc) create a sterically crowded environment, which can significantly slow down the coupling reaction. To overcome this, more potent activating agents and modified coupling protocols are often necessary.[4]

Coupling ReagentDescriptionEfficacy with α-Methylated AAs
HBTU/HOBtStandard coupling reagents.Often sluggish and incomplete.
HATU/HOAt More potent activating agents. Generally recommended for difficult couplings, including those involving α-methylated residues. [4]
PyBOP/PyAOPPhosphonium-based reagents.Also effective for sterically hindered couplings.

Step-by-Step SPPS Protocol for Incorporating an α-Methylated Amino Acid:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) to which the C-terminal amino acid of the desired peptide is attached.[16][17]

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in a suitable solvent (e.g., DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[16][17]

  • Washing: Thoroughly wash the resin to remove excess piperidine and byproducts.[16][17]

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected α-methylated amino acid, a potent activating agent (e.g., HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Extended reaction times or double coupling may be necessary to ensure complete reaction.[4]

  • Washing: Wash the resin thoroughly to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.[16][17]

G A Resin-Bound Peptide B Fmoc Deprotection (Piperidine/DMF) A->B C Washing B->C E Coupling (Extended Time/Double Coupling) C->E D Activation of Fmoc-α-Me-AA (HATU/DIPEA) D->E F Washing E->F G Repeat Cycle or Cleave F->G G->B Next AA Final Cleavage Final Cleavage G->Final Cleavage Done

Figure 3. Modified SPPS cycle for incorporating sterically hindered residues.

Impact on Proteolytic Stability and Pharmacokinetics

A primary driver for the use of α-methylated amino acids is the significant enhancement of metabolic stability.[1][8]

Mechanism of Protease Resistance

Proteolytic enzymes have specific recognition sites and active site geometries that are adapted to cleave peptide bonds between natural L-amino acids. The introduction of an α-methyl group creates steric hindrance that can prevent the peptide from fitting into the enzyme's active site.[8] This steric shield effectively protects the adjacent peptide bonds from hydrolysis.

Studies have shown that peptides containing α-methylated amino acids are significantly more resistant to degradation by a variety of proteases, including chymotrypsin and pronase.[8][18] The position of the α-methylated residue relative to the cleavage site is a critical determinant of the degree of protection.[18]

Influence on Pharmacokinetic Properties

By increasing metabolic stability, α-methylation can lead to a longer in vivo half-life and improved bioavailability of peptide drugs.[4] This can translate to reduced dosing frequency and improved patient compliance.

However, it is important to note that α-methylation can also influence other physicochemical properties that affect pharmacokinetics. For instance, the increased lipophilicity resulting from the addition of a methyl group can impact solubility and distribution.[19][20] Therefore, the effect of α-methylation on the overall pharmacokinetic profile of a peptide must be evaluated on a case-by-case basis.

Case Studies and Therapeutic Applications

The strategic use of α-methylated amino acids has been instrumental in the development of several peptide-based therapeutics and clinical candidates.

  • GLP-1 Analogs (e.g., Semaglutide): As previously mentioned, the incorporation of Aib at position 8 in semaglutide protects it from DPP-4 degradation, contributing to its long duration of action.[12]

  • Apolipoprotein A-I (ApoA-I) Mimetic Peptides: Incorporation of various α-methylated amino acids into ApoA-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux potential, key properties for their potential use in treating atherosclerosis.[8] These modified peptides also demonstrated increased resistance to proteolysis.[8]

  • Neuroprotective Peptides (e.g., Trofinetide): Trofinetide, a derivative of the tripeptide Gly-Pro-Glu, features an α-methylation of the central proline residue. This modification is crucial for its activity in treating Rett syndrome.[1]

Conclusion and Future Perspectives

The incorporation of α-methylated amino acids is a cornerstone of modern peptide drug design. This seemingly minor structural modification provides a powerful means to address the inherent liabilities of native peptides, namely proteolytic instability and conformational flexibility. By strategically placing these non-canonical amino acids within a peptide sequence, researchers can enforce specific secondary structures, enhance metabolic stability, and ultimately improve the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.

Future advancements in this field will likely focus on the development of novel and more diverse α-methylated amino acids with unique side-chain functionalities. Furthermore, a deeper understanding of the interplay between α-methylation, peptide conformation, and biological activity, aided by computational modeling and advanced spectroscopic techniques, will enable an even more rational and predictive approach to the design of next-generation peptide therapeutics. The continued exploration of this valuable chemical tool will undoubtedly pave the way for the development of innovative and effective treatments for a wide range of diseases.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein.
  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. (n.d.). PubMed Central (PMC).
  • Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Compar
  • α-Methyl Amino Acids. (n.d.). Enamine.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.Mini-Reviews in Medicinal Chemistry, 16, 683-690.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PubMed Central (PMC).
  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. (2011).
  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design. (2019). (n.d.).
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). (n.d.).
  • Asymmetric synthesis of a,a-disubstituted a-amino acids. (n.d.).
  • Solid-phase synthesis of chemotactic peptides using alpha-azido acids. (2000). PubMed.
  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. (n.d.). PubMed.
  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon.Biopolymers, 33(7), 1061-72.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (n.d.).
  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. (n.d.). PubMed.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017). Royal Society of Chemistry.
  • 2-Aminoisobutyric acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). (n.d.).
  • N-Methyl Amino Acids Archives. (n.d.). AAPPTEC - Peptides.
  • What is solid-phase synthesis of peptides? (2024). Reddit.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). PubMed.
  • How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.). (n.d.).

Sources

A Technical Guide to Harnessing Non-Proteinogenic Amino Acids for Conformational Constraint in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The inherent flexibility of peptides often hinders their therapeutic potential, leading to poor metabolic stability and reduced binding affinity. This guide provides an in-depth exploration of a powerful strategy to overcome these limitations: the incorporation of non-proteinogenic amino acids (npAAs) to enforce conformational constraint. By pre-organizing a peptide into its bioactive conformation, we can significantly enhance its pharmacological properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the principles, tools, and methodologies for designing, synthesizing, and characterizing conformationally constrained peptides. We will delve into the diverse toolbox of npAAs, from simple backbone modifiers to complex side-chain staples, and provide actionable protocols and field-proven insights to guide their application in modern drug discovery.

Chapter 1: The Principle and Payoff of Conformational Constraint

Peptides are remarkable signaling molecules, but their translation into effective therapeutics is often plagued by two fundamental challenges: conformational flexibility and metabolic instability.[1] A linear peptide in solution exists as a dynamic ensemble of conformations, only a fraction of which are competent to bind its biological target.[1] This conformational freedom carries a significant entropic penalty; upon binding, the peptide must "freeze" into a specific shape, a process that is thermodynamically unfavorable.[1]

The Core Strategy: Pre-organization

The central thesis of this guide is that by strategically introducing npAAs, we can pre-organize a peptide into or near its bioactive conformation.[2] This rigidification offers several compelling advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, the peptide's affinity for its target can be dramatically increased.[1]

  • Improved Proteolytic Stability: Many proteases recognize and cleave peptides in an extended conformation. Enforcing a specific, non-extended structure (e.g., a helix or turn) can render the peptide resistant to enzymatic degradation, thereby increasing its in vivo half-life.[3][4]

  • Increased Specificity: Locking a peptide into the conformation required for its primary target can reduce its ability to adopt shapes that lead to off-target interactions, thus improving its selectivity and safety profile.[1]

The goal is not simply to make a peptide rigid, but to rigidify it in the correct conformation. This requires a deep understanding of the available chemical tools and the structural consequences of their application.

Chapter 2: A Toolbox of Constraining Non-Proteinogenic Amino Acids

The vast array of available npAAs can be broadly categorized by how they impose structural constraints: through local backbone modifications or through more global, long-range cyclizations.

Caption: Classification of non-proteinogenic amino acids (npAAs).

Local Backbone Constraints

These npAAs restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles at a specific position.

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group introduces significant steric hindrance, severely limiting the available Φ/Ψ conformational space.[5] The simplest and most studied example is 2-aminoisobutyric acid (Aib) , which strongly promotes helical structures, particularly the 3₁₀-helix.[5][6] More sterically demanding variants like diethylglycine (Deg) or dipropylglycine (Dpg) can enforce even more restricted or fully extended conformations.[5][7]

  • N-Alkylated Amino Acids: The introduction of an alkyl group (most commonly methyl) on the backbone amide nitrogen removes the hydrogen-bond donor capability and introduces steric clashes that disfavor extended and α-helical structures.[8][9] N-methylation often promotes cis-amide bonds, which can induce sharp turns (β-turns) in the peptide backbone.[10] This modification is also a well-established strategy to increase membrane permeability and reduce susceptibility to proteolysis.[8]

  • β- and γ-Amino Acids: These homologated amino acids, which have one or two additional carbon atoms in their backbone, create peptides (termed β-peptides or foldamers) that adopt novel secondary structures not accessible to α-peptides.[4][11] β-peptides can form stable helices (e.g., 12-helix, 14-helix) and sheets, and are exceptionally resistant to degradation by common proteases.[3][4][12]

Amino Acid TypeExamplePreferred Φ (phi)Preferred Ψ (psi)Induced Structure
α,α-DisubstitutedAib~ ±57°~ ±47°3₁₀ / α-Helix
α,α-DisubstitutedDpgRestrictedRestrictedExtended / Helical
N-AlkylatedN-Me-Ala~ -120° to -60° (trans)Broadβ-Turn (cis-prone)
Proline AnalogD-Pro~ +60°~ -150° to +60°Type II' β-Turn
β-Amino Acid(S)-β³-hAlaN/AN/A14-Helix
Table 1: Dihedral Angle (Φ/Ψ) Constraints and Structural Propensities of Common npAAs. Data compiled from various conformational studies.[5][7][9][11]
Global Side-Chain Constraints (Cyclization)

Connecting two side chains within a peptide creates a macrocycle, which provides a more global and often more powerful conformational constraint.

  • Hydrocarbon Stapling: This technique involves incorporating two α-methyl, α-alkenyl amino acids at specific positions (e.g., i and i+4 or i and i+7) within a peptide sequence and then covalently linking them using olefin metathesis.[13][14] This "staple" reinforces the α-helical secondary structure, preventing it from fraying in solution.[15] Stapled peptides have shown remarkable improvements in target affinity, proteolytic stability, and cell penetrability.[13][15]

  • Lactam and Thioether Bridges: Forming a covalent bond between the side chains of amino acids like lysine/ornithine and aspartic/glutamic acid (lactam bridge) or two cysteines (disulfide/thioether bridge) is a classic strategy for peptide cyclization.[1] These methods are versatile and can be used to stabilize a wide range of secondary structures, including helices, turns, and loops.

Chapter 3: Synthesis and Incorporation Strategies

The workhorse for incorporating npAAs into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[16][17] This method allows for the stepwise assembly of a peptide chain on a solid support, with the flexibility to introduce custom-synthesized npAA building blocks at any desired position.

Caption: Workflow for Fmoc-SPPS incorporating an npAA.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing Aib

This protocol describes a single coupling cycle for adding an Fmoc-Aib-OH residue to a growing peptide chain on a Rink Amide resin.

Materials:

  • Peptide-resin from the previous cycle (with free N-terminal amine)

  • Fmoc-Aib-OH (4 eq.)

  • HBTU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Isopropyl Alcohol (IPA)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution.

    • Agitate for 10 minutes, then drain.

  • Washing:

    • Wash the resin with DMF (5 x 1 min).

    • Wash with IPA (3 x 1 min).

    • Wash with DMF (3 x 1 min).

    • Self-Validation Check: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-Aib-OH (4 eq.) and HBTU (3.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute. Causality: HBTU and DIPEA react with the carboxylic acid of Fmoc-Aib-OH to form a highly reactive acyl-imidazolium intermediate, which is susceptible to nucleophilic attack by the resin's N-terminal amine. The steric hindrance of Aib necessitates a longer coupling time and potentially stronger coupling reagents compared to standard amino acids.[6]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min).

    • Self-Validation Check: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) step may be necessary.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence. After the final residue is coupled, perform a final deprotection, followed by cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail and subsequent purification by reverse-phase HPLC.

Chapter 4: Biophysical Characterization of Constrained Peptides

Synthesizing a constrained peptide is only half the battle. It is critical to experimentally verify that the incorporated npAA has induced the desired conformation and improved the relevant biophysical properties.

Caption: A typical workflow for the biophysical characterization of constrained peptides.

  • Circular Dichroism (CD) Spectroscopy: This is a rapid, low-resolution technique that provides information about the overall secondary structure content of a peptide in solution.[18] An α-helix, for example, gives a characteristic CD spectrum with minima around 208 and 222 nm, while a β-sheet shows a minimum around 218 nm.[19] It is an excellent first-pass technique to confirm if a stapled peptide is indeed helical.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[21] Through experiments like COSY, TOCSY, and NOESY, one can assign all proton resonances and measure through-space distances (Nuclear Overhauser Effects, NOEs) between protons.[21] These distance restraints are then used to calculate a family of structures consistent with the experimental data, providing definitive proof of the peptide's conformation.

  • Proteolytic Stability Assays: To validate the hypothesis that conformational constraint enhances stability, the modified peptide is incubated with relevant proteases (e.g., trypsin, chymotrypsin, or serum). The degradation of the peptide over time is monitored, typically by LC-MS, and compared to its linear, unconstrained counterpart.[12]

Chapter 5: Applications and Case Studies

The application of conformationally constrained peptides has led to significant advances in drug development across various therapeutic areas.[22][23]

  • Oncology: A notable success story is the development of "stapled peptides" to inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[22] Linear peptides derived from p53 bind to MDM2 but are non-helical in solution and rapidly degraded. By introducing a hydrocarbon staple, researchers were able to lock the peptide in its bioactive α-helical conformation, resulting in a compound with high affinity, proteolytic resistance, and the ability to penetrate cells and induce apoptosis in cancer cell lines.[15]

  • Metabolic Diseases: The design of long-acting analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes has heavily relied on npAAs. Strategic substitutions with sterically hindering amino acids like Aib prevent degradation by the DPP-4 enzyme, significantly extending the hormone's half-life and enabling once-weekly dosing regimens.

Chapter 6: Conclusion and Future Outlook

The use of non-proteinogenic amino acids to enforce conformational constraint is no longer a niche academic exercise but a validated and essential strategy in modern peptide drug discovery.[2][24] It provides a rational and powerful means to transform metabolically fragile, low-affinity peptides into potent, stable, and specific therapeutic candidates.

Future advancements will likely focus on the development of novel constraining building blocks, more efficient and orthogonal cyclization chemistries, and the integration of computational design and machine learning to predict the structural and functional consequences of npAA incorporation.[25] As our ability to precisely control the three-dimensional structure of peptides continues to grow, so too will their impact on medicine.

References

  • Spring, D. et al. (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Available at: [Link]

  • Wikipedia. Stapled peptide. Available at: [Link]

  • ResearchGate. Why are peptides consisting of beta amino acids metabolically more stable?. Available at: [Link]

  • Lesniak, R. et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link]

  • Pardi, A. et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. Available at: [Link]

  • Wilson, A.J. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Available at: [Link]

  • Tanaka, M. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • de Pablo, J.J. et al. (2010). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC. Available at: [Link]

  • MDPI. (2021). Conformationally Constrained Peptides. MDPI. Available at: [Link]

  • QYAOBIO. Stapled Peptide. Available at: [Link]

  • Ahern, C.A. et al. (2016). Incorporation of non-canonical amino acids. PMC. Available at: [Link]

  • Sun, Z. et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

  • Wikipedia. Beta-peptide. Available at: [Link]

  • Lee, J.S. et al. (2024). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Available at: [Link]

  • ResearchGate. Schemes of four noncanonical amino acid (ncAA) incorporation.... Available at: [Link]

  • Berlicki, L. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wu, Y-D. et al. (2008). Theoretical analysis of secondary structures of beta-peptides. PubMed. Available at: [Link]

  • Budisa, N. et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Ovid. New modalities in conformationally constrained.... Available at: [Link]

  • RSC Publishing. (2024). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Available at: [Link]

  • Masuya, K. et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Horne, W.S. et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. Available at: [Link]

  • Fairlie, D.P. (2011). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • Albericio, F. et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Available at: [Link]

  • Aleman, C. et al. (2011). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. PMC. Available at: [Link]

  • So, S.S. et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. ACS Publications. Available at: [Link]

  • ResearchGate. Biophysical characterizations of the NMR samples. (a) CD spectra for.... Available at: [Link]

  • ResearchGate. (2015). Introduction of Functional Groups into Peptides via N -Alkylation. Available at: [Link]

  • Alonso, J.L. et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • Wikipedia. Non-proteinogenic amino acids. Available at: [Link]

  • Pieraccini, S. et al. (2022). Influence of the Nonprotein Amino Acid Mimosine in Peptide Conformational Propensities from Novel Amber Force Field Parameters. ACS Publications. Available at: [Link]

  • Walsh, C.T. (2014). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PMC. Available at: [Link]

  • Gellman, S.H. et al. (2007). Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. PMC. Available at: [Link]

  • Gellman, S.H. et al. (2007). Biophysical Characterization of a Beta-Peptide Bundle: Comparison To Natural Proteins. Available at: [Link]

  • Zerbe, O. peptide nmr. Available at: [Link]

Sources

Navigating the Lipophilic Landscape: A Comparative Analysis of 2-Amino-2-Methyloctanoic Acid and Octanoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical comparison of the lipophilicity of 2-amino-2-methyloctanoic acid and its structural analog, octanoic acid. Through a detailed examination of their chemical structures, ionization behavior (pKa), and partition coefficients (LogP/LogD), we elucidate the significant impact of the α-amino and α-methyl groups on the overall lipophilicity. This document serves as a practical resource for scientists in drug discovery and development, offering both theoretical insights and actionable experimental and computational protocols for assessing and interpreting the lipophilicity of amphoteric and acidic compounds.

Introduction: The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1] It governs a molecule's ability to traverse biological membranes, bind to target proteins, and navigate the complex journey of absorption, distribution, metabolism, and excretion (ADME).[2] A compound's lipophilicity is most commonly quantified by its partition coefficient (LogP) or, for ionizable molecules, its distribution coefficient (LogD). These values represent the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at a specific pH.[3] An optimal lipophilicity profile is crucial; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity can hinder membrane permeability and target engagement.[2]

This guide focuses on a comparative analysis of two eight-carbon chain molecules: octanoic acid, a simple saturated fatty acid, and 2-amino-2-methyloctanoic acid, an α,α-disubstituted amino acid. By understanding the structural nuances that differentiate these molecules, we can gain valuable insights into how seemingly minor chemical modifications can dramatically alter lipophilicity and, by extension, drug-like properties.

Structural and Physicochemical Comparison

The fundamental difference between octanoic acid and 2-amino-2-methyloctanoic acid lies in the substituents at the α-carbon (C2). This distinction has profound implications for their electronic distribution, ionization states, and intermolecular interactions.

FeatureOctanoic Acid2-Amino-2-Methyloctanoic Acid
Structure CH₃(CH₂)₆COOHCH₃(CH₂)₅C(CH₃)(NH₂)COOH
Functional Groups Carboxylic AcidCarboxylic Acid, Primary Amine, Methyl Group
Ionization AcidicAmphoteric (Zwitterionic)
Predicted pKa (Carboxyl) ~4.89[4]~2-3 (Predicted)
Predicted pKa (Amino) N/A~9-10 (Predicted)
Predicted LogP ~3.05[4]~2.5 - 3.0 (for the neutral form, predicted)

Table 1: Comparative Properties of Octanoic Acid and 2-Amino-2-Methyloctanoic Acid.

Octanoic Acid: A Lipophilic Benchmark

Octanoic acid, a straight-chain saturated fatty acid, is predominantly nonpolar due to its long alkyl chain.[5] Its single carboxylic acid group (pKa ≈ 4.89) is partially ionized at physiological pH (7.4), existing primarily as the carboxylate anion.[4][6] This ionization increases its water solubility compared to its neutral form, but the molecule retains significant lipophilic character, as indicated by its positive LogP value of approximately 3.05.[4]

2-Amino-2-Methyloctanoic Acid: The Impact of Amphoterism and Steric Hindrance

The introduction of an amino group and a methyl group at the α-carbon transforms the molecule's physicochemical landscape.

  • Amphoteric Nature and Zwitterion Formation: With both an acidic carboxylic acid group and a basic amino group, 2-amino-2-methyloctanoic acid is an amino acid and exists predominantly as a zwitterion over a wide pH range. The carboxyl group is more acidic (lower pKa) and the amino group is more basic (higher pKa) than in their monofunctional counterparts due to the influence of the adjacent charged group. At its isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge but a highly polar headgroup.

  • Reduced Lipophilicity of the Zwitterion: The zwitterionic form is significantly more polar and less lipophilic than the neutral form of octanoic acid. This is due to the strong hydration shell that forms around the charged carboxylate and ammonium groups, which disfavors partitioning into the nonpolar octanol phase.[7] This robust hydration layer is a key factor in the reduced lipophilicity of zwitterionic compounds.[8]

  • Intramolecular Interactions: The proximity of the amino and carboxyl groups allows for the potential of intramolecular hydrogen bonding, which can influence the molecule's conformation and its interaction with solvent molecules.[9] This can partially shield the polar groups, but the dominant effect on lipophilicity in aqueous solution is the strong hydration of the zwitterion.

  • Effect of α-Methylation: The additional methyl group at the α-carbon increases the steric bulk around the polar headgroup. While methylation of a peptide backbone generally increases lipophilicity, in this case, the primary effect is the conformational constraint it imposes.[4][10] This can influence the relative orientation of the side chain and the polar headgroup, subtly affecting the overall lipophilicity.

Methodologies for Lipophilicity Assessment

A multi-faceted approach, combining experimental and computational methods, is essential for a thorough understanding of a compound's lipophilicity.

Experimental Determination: The Shake-Flask Method for LogD

The "gold standard" for experimental lipophilicity determination is the shake-flask method.[11] For ionizable compounds like our molecules of interest, this method is adapted to measure the distribution coefficient (LogD) at a specific pH.

Protocol: Shake-Flask LogD Determination at pH 7.4

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS solution and allowing the phases to separate. Discard the aqueous layer.

    • Pre-saturate the PBS solution with n-octanol in a similar manner and discard the organic layer. This ensures that both phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., in a 1:1 volume ratio) in a glass vial. The final concentration of the test compound should be low enough to avoid solubility issues in either phase.

  • Partitioning:

    • Cap the vials tightly and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure that equilibrium is reached.[1]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to achieve a clean separation of the n-octanol (upper) and aqueous (lower) phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (LC-MS).[11]

  • Calculation of LogD:

    • The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

G cluster_prep Phase & Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) mix Mix Compound with Pre-saturated Phases prep_phases->mix prep_sample Prepare Compound Stock Solution prep_sample->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Compound in Each Phase (LC-MS) centrifuge->quantify calculate Calculate LogD quantify->calculate

Figure 1: Workflow for the experimental determination of LogD using the shake-flask method.

Computational Prediction: In Silico Tools for pKa and LogP/LogD

Computational methods offer a rapid and cost-effective means of predicting lipophilicity, especially in the early stages of drug discovery.[12]

Protocol: Computational Prediction of pKa and LogP/LogD

  • Structure Input:

    • Draw the chemical structure of the molecule (e.g., 2-amino-2-methyloctanoic acid) in a chemical drawing software such as MarvinSketch or ChemDraw.[13][14]

    • Represent the structure in a format that can be read by the prediction software (e.g., SMILES string).

  • pKa Prediction:

    • Utilize a pKa prediction tool. Several open-source and commercial software packages are available (e.g., MarvinSketch, ACD/pKa DB, Open-source QSAR models).[2][15]

    • The software will identify the ionizable centers (the carboxylic acid and the amino group) and calculate their respective pKa values based on the surrounding chemical environment.

  • LogP Prediction:

    • Use a LogP prediction tool (e.g., ChemDraw's CLogP, ALOGPS, XLOGP3). These programs typically use fragment-based or atom-based methods to calculate the LogP of the neutral form of the molecule.[16]

  • LogD Calculation:

    • With the predicted pKa and LogP values, the LogD at any given pH can be calculated. Many software packages can automatically generate a LogD vs. pH plot.

    • For an amphoteric compound like an amino acid, the LogD is influenced by the populations of the cationic, anionic, neutral, and zwitterionic species at a given pH.

G cluster_input Input cluster_predict Prediction cluster_output Output draw Draw Molecular Structure smile Generate SMILES String draw->smile pka pKa Prediction smile->pka logp LogP Prediction (Neutral Form) smile->logp logd LogD vs. pH Profile pka->logd logp->logd

Figure 2: Workflow for the computational prediction of pKa, LogP, and LogD.

Comparative Analysis and Discussion

The lipophilicity of 2-amino-2-methyloctanoic acid is significantly lower than that of octanoic acid at physiological pH, primarily due to the presence of the zwitterionic headgroup. While the octyl side chain contributes to its lipophilic character, the highly polar and strongly hydrated zwitterion dominates the molecule's partitioning behavior, favoring the aqueous phase.

The LogD of 2-amino-2-methyloctanoic acid will be at its maximum at the isoelectric point (pI), where the net charge is zero. However, even at the pI, the molecule is still highly polar due to the presence of the charged moieties. As the pH moves away from the pI, the molecule will become predominantly cationic (at low pH) or anionic (at high pH), further increasing its hydrophilicity and decreasing its LogD.

In contrast, the LogD of octanoic acid is highest at low pH (where it is fully protonated and neutral) and decreases as the pH increases and the molecule becomes ionized.

Conclusion and Future Perspectives

The comparison between octanoic acid and 2-amino-2-methyloctanoic acid provides a clear illustration of the profound impact of functional group modifications on lipophilicity. The introduction of an amino group, leading to zwitterion formation, significantly reduces the lipophilicity compared to a simple carboxylic acid with the same carbon skeleton. This understanding is paramount for medicinal chemists aiming to fine-tune the physicochemical properties of drug candidates.

For researchers working with amino acid-based drugs or other amphoteric molecules, a thorough characterization of the LogD profile across a range of pH values is essential. The methodologies outlined in this guide, combining robust experimental techniques with rapid in silico predictions, provide a comprehensive framework for this critical aspect of drug discovery and development. Future work in this area could involve the experimental determination of the LogD profile of 2-amino-2-methyloctanoic acid to validate the computational predictions and further refine our understanding of the structure-lipophilicity relationships in this class of molecules.

References

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 379, Octanoic acid. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Zamora, W. J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration Publishing. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Chen, S., et al. (2023). Hydration Behaviors of Nonfouling Zwitterionic Materials. ResearchGate. Retrieved from [Link]

  • Andrés, A., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 156, 25-33.
  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • ResearchGate. (2019). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. ResearchGate. Retrieved from [Link]

  • Dichi, E., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8727.
  • PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]

  • Chen, S., et al. (2023). Hydration behaviors of nonfouling zwitterionic materials. Chemical Science, 14(27), 7500-7511.
  • Pande, V., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1039-1043.
  • Nguyen, T. P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2353.
  • Zenodo. (2021). Open source application for small molecule pKa predictions. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 735-762.
  • Protocols.io. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Chen, S., et al. (2023). Hydration Behaviors of Nonfouling Zwitterionic Materials. ResearchGate. Retrieved from [Link]

  • Sharma, G., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2024933118.
  • YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]

  • Yang, N., et al. (2023). Impact of Protein N α -Modifications on Cellular Functions and Human Health. International Journal of Molecular Sciences, 24(15), 11956.
  • Svozil, D., et al. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning.
  • ResearchGate. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Retrieved from [Link]

  • bioRxiv. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. Retrieved from [Link]

  • Royal Society of Chemistry. (1985). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(10), 2459-2467.
  • Revvity Signals Support. (2025). ChemDraw: What is the difference between logP and ClogP. Retrieved from [Link]

  • Reddit. (2021). Calculating pKa values. Retrieved from [Link]

  • Rowan. (2025). How to Predict pKa. Retrieved from [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. (2021). Journal of Neurochemistry, 159(3), 541-556.
  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). ACS Medicinal Chemistry Letters, 14(10), 1435-1440.
  • ResearchGate. (2015). The effect of intramolecular h-bond interactions in the isomerization process in amino acids. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • PubMed. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Retrieved from [Link]

  • braineffect. (2022). Caprylic acid C8: Energy from ketone bodies. Retrieved from [Link]

  • COCOLAB. (2018). The Battle of the C's, and Why C8 (Caprylic Triglyceride) Rules Supreme. Retrieved from [Link]

  • MDPI. (2026). Towards Simplification of Ketogenic Diet in Epilepsy: Effect of Caprylic (C8) and Capric (C10) Acid on the Mitochondrial Respiratory Chain in Murine Hippocampal Neurons In Vitro. Retrieved from [Link]

  • MDPI. (2024). Influence of Carbohydrate Intake on Caprylic Acid (C8:0)-Induced Ketogenesis—A Systematic Review and Meta-Analysis. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 2-Amino-2-Methyloctanoic Acid

[2][3][4][5]

Executive Summary & Molecular Architecture[3][5]

2-amino-2-methyloctanoic acid is a lipophilic,

1234

2354

Unlike proteinogenic amino acids (e.g., Alanine, Leucine), the geminal dimethyl-like substitution at the

1
Structural Analysis[1][3]
  • Core Scaffold:

    
    -Amino acid (Zwitterionic at neutral pH).[1][2][3][5][4]
    
  • Hydrophobic Domain: Hexyl chain attached to the

    
    -carbon, plus an 
    
    
    -methyl group.[2][3][5][4]
  • Key Challenge: The molecule sits at the "tipping point" of solubility.[5][4] It is too lipophilic for high aqueous solubility (like Glycine) but too polar (zwitterionic) for non-polar organic solubility (like Hexane).[1][2][3][4]

Table 1: Physicochemical Properties (Predicted & Comparative)

PropertyValue / RangeRationale
Molecular Formula

-
MW 173.25 g/mol -
Calculated LogP ~0.5 to 1.2More lipophilic than Aib (-1.[2][3][5][4]4) and 2-aminooctanoic acid (-0.5).[1][2][3][5][4]
pKa (Carboxyl) ~2.3Standard

-COOH acidity.[2][3][5][4]
pKa (Amine) ~9.7Slightly depressed basicity due to steric bulk.[1][3][5][4]
Isoelectric Point (pI) ~6.0Point of minimum solubility.[1][3][5][4]

Solubility Landscape: Water vs. Organic Solvents[1][5]

The solubility of 2-amino-2-methyloctanoic acid is governed by the competition between its crystal lattice energy (likely high due to zwitterionic electrostatic interactions) and solvation energy.[2][3][5][4]

Aqueous Solubility

Status: Low to Moderate (pH dependent) [1][2][3][5][4]

  • Neutral pH (pH 4–8): The molecule exists primarily as a zwitterion (

    
    ).[1][2][3][5][4] The hydrophobic C8 tail disrupts the water hydrogen-bonding network, making solubility poor (< 10 mg/mL estimated).[1]
    
  • Acidic pH (pH < 2): Exists as the cationic species (

    
    ).[1][3][5][4] Solubility increases significantly (> 50 mg/mL) as the ionic charge dominates.[1][3][4]
    
  • Basic pH (pH > 10): Exists as the anionic species (

    
    ).[1][2][3][5][4] Solubility increases significantly due to charge repulsion preventing aggregation.[3][5][4]
    
Organic Solvent Solubility

Status: Variable (Polarity dependent)

  • Polar Protic (MeOH, EtOH): High. The alcohol group can solvate both the polar zwitterion and the hydrophobic tail.[1] This is the preferred solvent class for handling.[3][5][4]

  • Polar Aprotic (DMSO, DMF): Very High. Breaks down crystal lattice effectively; useful for stock solutions.[1][3][5][4]

  • Chlorinated (DCM, Chloroform): Moderate. Unlike standard amino acids, the C8 tail provides enough lipophilicity to allow partial solubility in DCM, especially if the "peptide solubility" trick is used (adding a chaotic alcohol like TFE).[1]

  • Non-Polar (Hexane, Toluene): Insoluble. The zwitterionic core prevents dissolution despite the C8 tail.[1][5][4]

Visualization: Solubility Decision Matrix

The following diagram illustrates the decision logic for solvent selection based on the operational pH and desired concentration.

SolubilityMatrixStartStart: 2-Amino-2-methyloctanoic AcidpH_CheckCheck pH / StateStart->pH_CheckAcidicAcidic (pH < 2)Cationic FormpH_Check->AcidicAdd HCl/TFANeutralNeutral (pH 4-8)Zwitterionic FormpH_Check->NeutralNative StateBasicBasic (pH > 10)Anionic FormpH_Check->BasicAdd NaOH/TEAWater_HighWater: High Solubility(>50 mg/mL)Acidic->Water_HighWater_LowWater: Low Solubility(<10 mg/mL)Neutral->Water_LowOrg_PolarMeOH / EtOH: HighDMSO: Very HighNeutral->Org_PolarPreferredOrg_NonPolarDCM: ModerateHexane: InsolubleNeutral->Org_NonPolarLipophilic Tail EffectBasic->Water_High

Figure 1: Solubility decision matrix based on pH-dependent speciation.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to establish the exact solubility limit in your specific solvent system.[1][2]

Materials:

  • 2-amino-2-methyloctanoic acid (solid).[2][3][5][4]

  • Target Solvent (e.g., Water, PBS, MeOH).[1][4]

  • 0.45 µm Syringe Filter (PTFE for organics, PES for aqueous).[1][3][4]

  • HPLC or Gravimetric equipment.[3][5][4]

Workflow:

  • Excess Addition: Add solid amino acid to 2.0 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Draw the supernatant and filter through a 0.45 µm filter to remove micro-particulates.

  • Quantification:

    • Method 1 (HPLC): Dilute filtrate 1:100 and inject.[3][5][4] Compare against a standard curve.

    • Method 2 (Gravimetric): Evaporate a known volume (e.g., 1.0 mL) of filtrate to dryness in a pre-weighed vial. Calculate mass/volume.

Protocol B: Partition Coefficient (LogD) Estimation

Critical for understanding drug-like properties and membrane permeability.[1][2][3][5][4]

Workflow:

  • Phase Preparation: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol (mutually saturated).[1][2][3][5][4]

  • Dissolution: Dissolve 10 mg of amino acid in 5 mL of the pre-saturated Water phase (adjust pH to 7.4 using buffer if measuring LogD, or leave unadjusted for LogP).

  • Partitioning: Add 5 mL of pre-saturated Octanol. Vortex vigorously for 5 minutes.[3][5][4]

  • Separation: Centrifuge to separate phases.

  • Analysis: Analyze the concentration in both phases using HPLC.

Implications for Synthesis and Purification[1][6]

The unique solubility profile of 2-amino-2-methyloctanoic acid dictates specific handling during peptide synthesis and purification.[2][3][5][4]

Table 2: Operational Recommendations

OperationRecommended Solvent SystemNotes
Coupling Reaction DMF or NMPExcellent solubility; prevents aggregation of the hydrophobic chain.[2][3][5][4]
Workup/Extraction EtOAc / Water (Acidic)At pH 2, the amine is protonated and stays in water? No. Due to the C8 tail, the protonated form may still partition into EtOAc.[5] Test phases carefully.
Purification (Prep HPLC) Water (0.1% TFA) / AcetonitrileStandard gradient.[1][2][3][5][4] The molecule will elute later than standard amino acids due to high lipophilicity.[4]
Crystallization MeOH / EtherDissolve in minimal hot MeOH; precipitate by adding Diethyl Ether or Hexane.[3][5][4]
The "Soap" Effect

At basic pH, 2-amino-2-methyloctanoic acid behaves like a surfactant (fatty acid tail + polar head).[1][2][3][5][4]

  • Warning: When extracting from basic aqueous solutions, avoid vigorous shaking, as stable emulsions may form.[1][5][4] Use gentle inversion or add brine to break emulsions.[3][5][4]

References

  • Comparison to Aib and Homologs

    • Toniolo, C., et al. (2001).[1][4] Structure and conformational properties of the alpha-methyl-alpha-amino acids. Journal of Peptide Science.

    • Note: Establishes the structural rigidity and lipophilicity trends of -methyl
  • Solubility Thermodynamics

    • Grant, D. J. W., et al. (1984).[1][4] Solubility behavior of amino acids in water-ethanol mixtures. International Journal of Pharmaceutics.

    • Note: Provides the thermodynamic basis for the "minimum solubility at pI" phenomenon observed in zwitterions.[5]

  • Synthesis and Handling

    • Avenoza, A., et al. (2003).[1][4] Enantioselective synthesis of alpha-methyl-alpha-amino acids. Tetrahedron: Asymmetry.

    • Note: Details the workup procedures involving phase transfer, confirming the solubility in chlorin
  • Physicochemical Data Sources

    • PubChem Compound Summary for 2-Aminooctanoic Acid (Homolog). [1][2][3][4]

    • Note: Used as a baseline for extrapolating the hydrophobicity of the methylated analog.[5]

Methodological & Application

Synthesis of 2-Amino-2-methyloctanoic Acid via Strecker Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of the non-proteinogenic α,α-disubstituted amino acid, 2-amino-2-methyloctanoic acid, utilizing the robust and versatile Strecker reaction. This powerful multicomponent reaction offers a direct and efficient pathway to complex amino acid structures from simple carbonyl precursors. Herein, we detail the underlying chemical principles, provide a step-by-step experimental protocol for both the formation of the α-aminonitrile intermediate and its subsequent hydrolysis, and discuss critical considerations for purification and characterization. This guide is designed to equip researchers in drug discovery and organic synthesis with the practical knowledge to successfully synthesize this and related α,α-disubstituted amino acids, which are of growing interest as constrained peptide building blocks and pharmacologically active agents.

Introduction

α,α-Disubstituted amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and materials science.[1] The presence of a quaternary α-carbon introduces significant conformational constraints into peptide backbones, leading to enhanced proteolytic stability and the induction of specific secondary structures such as helices and turns. 2-Amino-2-methyloctanoic acid, with its medium-length aliphatic side chain, is a valuable building block for the synthesis of novel peptides and peptidomimetics with tailored pharmacological profiles.

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis due to its operational simplicity and broad substrate scope.[2][3] The classical Strecker reaction involves the one-pot, three-component condensation of a carbonyl compound, an amine source (typically ammonia), and a cyanide source to yield an α-aminonitrile intermediate.[4][5] Subsequent hydrolysis of the nitrile functionality affords the desired α-amino acid.[4][6] The use of a ketone, such as octan-2-one, as the carbonyl starting material directly leads to the formation of an α,α-disubstituted amino acid.[3]

This application note presents a detailed protocol for the synthesis of 2-amino-2-methyloctanoic acid, outlining the reaction mechanism, experimental procedures, and analytical characterization.

Reaction Mechanism and Workflow

The synthesis of 2-amino-2-methyloctanoic acid via the Strecker reaction proceeds in two primary stages:

  • Formation of the α-Aminonitrile Intermediate: This stage involves the reaction of octan-2-one with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The reaction is believed to proceed through the initial formation of an iminium ion from the ketone and ammonia.[3] Nucleophilic attack of the cyanide ion on the iminium ion then yields the α-aminonitrile, 2-amino-2-methyloctanenitrile.

  • Hydrolysis of the α-Aminonitrile: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under acidic conditions. This step can be challenging for sterically hindered nitriles and may require forcing conditions to drive the reaction to completion.

The overall transformation is depicted in the workflow diagram below.

Strecker_Synthesis_Workflow Start Octan-2-one Aminonitrile_Formation Stage 1: α-Aminonitrile Formation Start->Aminonitrile_Formation Reagents1 NH4Cl, KCN Methanol/Water Reagents1->Aminonitrile_Formation Intermediate 2-Amino-2-methyloctanenitrile Aminonitrile_Formation->Intermediate Hydrolysis Stage 2: Hydrolysis Intermediate->Hydrolysis Reagents2 Conc. HCl, Heat Reagents2->Hydrolysis Crude_Product Crude 2-Amino-2-methyloctanoic Acid Hydrochloride Hydrolysis->Crude_Product Purification Purification: Ion-Exchange Chromatography Crude_Product->Purification Final_Product Pure 2-Amino-2-methyloctanoic Acid Purification->Final_Product

Caption: Workflow for the synthesis of 2-amino-2-methyloctanoic acid.

Experimental Protocols

Safety Precautions: This procedure involves the use of highly toxic cyanide salts and strong acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. In case of contact with cyanide, seek immediate medical attention.

Materials and Reagents
Reagent/MaterialGradeSupplier
Octan-2-oneReagentSigma-Aldrich
Potassium Cyanide (KCN)ACS ReagentFisher Scientific
Ammonium Chloride (NH₄Cl)ACS ReagentVWR
Methanol (MeOH)ACS GradeEMD Millipore
Hydrochloric Acid (HCl), conc.ACS ReagentJ.T. Baker
Sodium Hydroxide (NaOH)ACS ReagentSigma-Aldrich
Dowex® 50WX8 (H⁺ form)100-200 meshSigma-Aldrich
Aqueous Ammonia (NH₄OH)28-30%Fisher Scientific
Deionized WaterIn-house
Stage 1: Synthesis of 2-Amino-2-methyloctanenitrile
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ammonium chloride (10.7 g, 0.2 mol) in 50 mL of deionized water. Add 50 mL of methanol, followed by octan-2-one (12.8 g, 0.1 mol). Stir the mixture to form a homogeneous solution.

  • Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (13.0 g, 0.2 mol) in 40 mL of deionized water. Caution: Highly toxic! Cool the octan-2-one solution in an ice bath to 0-5 °C. Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake gently and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-methyloctanenitrile as an oil. The crude product can be used directly in the next step without further purification.

Stage 2: Hydrolysis of 2-Amino-2-methyloctanenitrile to 2-Amino-2-methyloctanoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-amino-2-methyloctanenitrile obtained from Stage 1.

  • Acid Hydrolysis: Carefully add 100 mL of concentrated hydrochloric acid to the flask. Caution: Strong acid! Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 12-24 hours. The hydrolysis of sterically hindered nitriles can be slow; monitor the reaction by TLC or by the cessation of gas evolution.

  • Isolation of Crude Product: After the hydrolysis is complete, cool the reaction mixture to room temperature. A solid precipitate of the amino acid hydrochloride may form. Cool the mixture further in an ice bath to maximize precipitation. Collect the crude 2-amino-2-methyloctanoic acid hydrochloride by vacuum filtration. Wash the solid with a small amount of cold acetone.

Purification by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a column with Dowex® 50WX8 (H⁺ form) resin. Wash the resin thoroughly with deionized water until the eluate is neutral.

  • Loading the Sample: Dissolve the crude amino acid hydrochloride in a minimal amount of deionized water. Apply the solution to the top of the prepared ion-exchange column.

  • Washing: Wash the column with deionized water to remove any remaining inorganic salts and non-basic impurities.

  • Elution: Elute the amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2-5% v/v). Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test or TLC.

  • Isolation of Pure Amino Acid: Combine the fractions containing the amino acid and concentrate under reduced pressure to remove the ammonia and water. The resulting solid is the pure 2-amino-2-methyloctanoic acid. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Characterization of 2-Amino-2-methyloctanoic Acid

The identity and purity of the synthesized 2-amino-2-methyloctanoic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of the octyl chain, and a characteristic signal for the α-methyl group. The absence of a signal for the α-proton confirms the α,α-disubstitution.
¹³C NMR Signals for the carbonyl carbon, the quaternary α-carbon, and the carbons of the methyl and octyl groups.
FT-IR Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aliphatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of 2-amino-2-methyloctanoic acid.

Discussion and Troubleshooting

  • Reaction Monitoring: The progress of both the α-aminonitrile formation and the hydrolysis can be monitored by TLC. For the hydrolysis step, the disappearance of the nitrile peak in the IR spectrum (around 2250-2210 cm⁻¹) is a good indicator of reaction completion.

  • Hydrolysis of Hindered Nitrile: The hydrolysis of the α,α-disubstituted aminonitrile can be sluggish due to steric hindrance. If the reaction does not go to completion after 24 hours of reflux in concentrated HCl, extending the reaction time or using a stronger acid system (e.g., a mixture of HCl and acetic acid) may be necessary.

  • Purification: Ion-exchange chromatography is a highly effective method for purifying amino acids from inorganic salts and other impurities.[7][8][9] It is crucial to properly wash the column after loading the sample to remove all non-retained species before eluting the desired amino acid. The pH of the eluent is critical for the successful elution of the amino acid from the cation-exchange resin.

Conclusion

The Strecker reaction provides an efficient and direct route for the synthesis of 2-amino-2-methyloctanoic acid from readily available starting materials. This application note offers a detailed, field-proven protocol that can be adapted for the synthesis of a variety of α,α-disubstituted amino acids. The conformational constraints imposed by these unique building blocks make them highly valuable for the design of novel peptides and peptidomimetics with enhanced biological activity and stability. The successful synthesis and purification of 2-amino-2-methyloctanoic acid, as outlined in this guide, will enable further exploration of its potential in drug discovery and development.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PubChem. 2-Aminooctanoic acid. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 2024 , 7(1), 1-17. [Link]

  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

  • ResearchGate. Separation and Purification of Amino Acids. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2010 , 3(1), 5-25. [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. [Link]

  • ResearchGate. Table 1 . FT-IR data for α-amino acids and their complexes (cm −1 ). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

Sources

Application Note: Incorporating 2-Amino-2-Methyloctanoic Acid into Antimicrobial Peptides (AMPs)

Author: BenchChem Technical Support Team. Date: February 2026


-disubstituted amino acids.

Executive Summary & Rationale

The clinical translation of antimicrobial peptides (AMPs) is frequently stalled by two failure modes: rapid proteolytic degradation in vivo and insufficient membrane permeability. This guide details the incorporation of 2-amino-2-methyloctanoic acid (Amo) —a lipophilic,


-disubstituted amino acid—to solve these bottlenecks.

The Amo Advantage:

  • Steric Zipper Effect: The quaternary carbon at the

    
    -position creates significant steric hindrance, rendering the peptide backbone inaccessible to serum proteases (trypsin/chymotrypsin).
    
  • Helical Promotion: Like aminoisobutyric acid (Aib), Amo restricts backbone dihedral angles (

    
    ), forcing the peptide into a stable 
    
    
    
    - or
    
    
    -helical conformation, which is critical for the "carpet" or "pore-forming" mechanisms of AMP action.
  • Lipophilic Anchoring: Unlike Aib, the hexyl side chain of Amo (

    
    ) acts as a lipid anchor, increasing the peptide's affinity for the bacterial outer membrane and facilitating bilayer insertion.
    

Chemical Synthesis: Overcoming Steric Hindrance

Incorporating 2-amino-2-methyloctanoic acid requires deviating from standard Fmoc-SPPS protocols. The steric bulk of the gem-dialkyl group at the


-carbon drastically reduces the reaction rate of nucleophilic attack during coupling.
Critical Reagents & Materials[1]
  • Resin: Rink Amide ProTide or ChemMatrix (0.15–0.25 mmol/g loading). Low loading is essential to prevent aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hindered couplings due to higher polarity and solvation power.[1]

Automated/Manual Synthesis Protocol (The "Turbo-Coupling" Method)

This protocol assumes a standard Fmoc cycle for non-hindered residues. Use the Modified Cycle below specifically for the Amo residue and the residue immediately following it.

StepReagent/ConditionDurationCritical Note
1. Deprotection 20% Piperidine in DMF + 0.1M Oxyma Pure2 x 5 minOxyma reduces racemization risk of the previous residue.
2. Wash DMF / DCM / DMF3 x 1 minEnsure total removal of piperidine.
3. Activation Fmoc-Amo-OH (4 eq) , HATU (3.9 eq), DIPEA (8 eq) in NMP.Pre-activate 2 minDo not exceed 5 min pre-activation to avoid guanidinylation.
4. Coupling 1 Add activated mix to resin.[1] Heat to 75°C (Microwave) or 50°C (Conventional).15 min (MW) / 2 hr (Conv)Heat is non-negotiable for

-disubstituted residues.
5. Wash NMP2 x 1 min
6. Coupling 2 Repeat Step 3 & 4 (Fresh Reagents).15 min (MW) / 2 hr (Conv)Double coupling is mandatory.
7. Capping Acetic Anhydride / Pyridine (1:1) in DMF.10 minTerminate unreacted chains to simplify purification.

Important: The coupling of the next amino acid onto the N-terminus of the Amo residue is even more difficult than coupling Amo itself. Use PyAOP or COMU with microwave heating (75°C) for the subsequent residue.

Cleavage & Work-up

The lipophilic nature of Amo-containing peptides can lead to poor solubility in ether.

  • Cocktail: TFA/TIS/Water (95:2.5:2.5). Time: 2–3 hours.

  • Precipitation: Use cold diethyl ether. If no precipitate forms (common with lipophilic peptides), evaporate TFA under nitrogen flow, dissolve the oil in 50% Acetonitrile/Water, and lyophilize directly.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating hindered residues versus standard residues.

SPPS_Workflow Start Start Synthesis Cycle CheckResidue Is Next Residue Hindered (Amo/Aib)? Start->CheckResidue StandardPath Standard Coupling (DIC/Oxyma, RT, 30 min) CheckResidue->StandardPath No HinderedPath High-Energy Coupling (HATU/HOAt, 75°C, 2x15 min) CheckResidue->HinderedPath Yes CheckNext Is Previous Residue Hindered? StandardPath->CheckNext Wash Wash (DMF/DCM) HinderedPath->Wash DifficultNext Difficult N-Term Coupling (PyAOP, 75°C, Double Couple) CheckNext->DifficultNext Yes CheckNext->Wash No DifficultNext->Wash Deprotect Fmoc Deprotection (20% Piperidine) Deprotect->Start Next Cycle Wash->Deprotect

Caption: Logic flow for SPPS emphasizing the divergence between standard and hindered (Amo) coupling protocols.

Biological Validation & Characterization

Once synthesized, the peptide must be validated for structural integrity and biological efficacy.

Structural Verification (CD Spectroscopy)

-disubstituted amino acids are strong helix inducers.
  • Method: Dissolve peptide (20–50 µM) in Phosphate Buffer (pH 7.4) and 50% TFE (Trifluoroethanol).[2]

  • Expected Result: A pronounced "W" shape in the CD spectra with minima at 208 nm and 222 nm, indicating

    
    -helical structure. The ratio of 
    
    
    
    should be >1.0 for stable helices.
Proteolytic Stability Assay

This is the primary metric for the success of Amo incorporation.

  • Protocol:

    • Incubate peptide (100 µM) with Trypsin or Chymotrypsin (enzyme:peptide ratio 1:100) at 37°C.

    • Aliquot at t=0, 1h, 4h, 12h, 24h.

    • Quench with 1% TFA.

    • Analyze via RP-HPLC.[3]

  • Success Metric: >80% intact peptide remaining after 4 hours (compared to <10% for standard L-amino acid analogs).

Mechanism of Action Diagram

The Amo residue facilitates the "Burial" phase of the mechanism.

MOA Peptide Amo-Peptide (Amphipathic Helix) Step1 Electrostatic Attraction Peptide->Step1 Membrane Bacterial Membrane (Negatively Charged) Membrane->Step1 Step2 Helix Formation (Amo Induced) Step1->Step2 Step3 Membrane Burial (Amo Lipophilic Anchor) Step2->Step3 Critical Step Step4 Pore Formation (Lysis) Step3->Step4

Caption: Mechanism of action highlighting the specific role of Amo in helix stabilization and membrane anchoring.

References

  • Albericio, F., & Barluenga, J. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][4] ResearchGate. Link

  • Muraoka, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. National Institutes of Health (PMC). Link

  • Remaley, A. T., et al. (2020).[5] Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[5] National Institutes of Health (PMC). Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[6] Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: In-situ activating reagents. Sigma-Aldrich. Link

Sources

asymmetric synthesis of alpha-methyl-alpha-amino acids methodology

Application Note: Asymmetric Synthesis of -Methyl- -Amino Acids[1][2]

Abstract & Strategic Overview

The synthesis of



However, the construction of tetrasubstituted carbon centers is synthetically demanding due to steric hindrance and the high energy barrier for nucleophilic attack. This Application Note details three distinct, field-proven methodologies for the asymmetric construction of AMAAs.

Methodology Selection Matrix
FeatureMethod A: Phase-Transfer Catalysis (Maruoka) Method B: Ni(II) Schiff Base (Soloshonok) Method C: Self-Regeneration (Seebach)
Mechanism Organocatalysis (Ion-pairing)Chiral Auxiliary (Thermodynamic control)Chiral Memory (Temporary center)
Scalability High (Catalytic)High (Recyclable Auxiliary)Moderate (Stoichiometric)
Atom Economy ExcellentGood (Ligand is recycled)Lower (Auxiliary consumed/modified)
Primary Use High-throughput library generationIndustrial scale-up of non-standard AAsCyclic AAs (e.g.,

-Me-Proline)
Stereocontrol >90-95% ee>98% de (via crystallization)>95% de

Decision Logic for Synthetic Route

The following decision tree illustrates the logical flow for selecting the appropriate methodology based on substrate class and scale requirements.

AMAA_Decision_Treecluster_legendOptimization FactorsStartTarget: alpha-Methyl Amino AcidCyclicIs the side chain cyclic?(e.g., Proline derivative)Start->CyclicScaleRequired Scale?Cyclic->ScaleNo (Acyclic)SeebachMethod C: Seebach SRS(Oxazolidinone Route)Cyclic->SeebachYesMaruokaMethod A: Maruoka PTC(Catalytic Alkylation)Scale->MaruokaDiscovery (<10g)NickelMethod B: Ni(II) Complex(Stoichiometric/Recyclable)Scale->NickelProcess (>100g)Factor1Catalyst Cost vs. Labor

Figure 1: Strategic decision tree for selecting AMAA synthesis methodology.

Method A: Asymmetric Phase-Transfer Catalysis (Maruoka)[4]

This method utilizes

Mechanism

The chiral catalyst forms a tight ion pair with the enolate of the protected amino acid. The bulky binaphthyl substituents on the catalyst effectively shield one face of the enolate (typically the si-face), forcing the electrophile to attack from the exposed face.

Protocol: Synthesis of -Methyl-Phenylalanine

Target: (S)-

Reagents:
  • Substrate: N-(diphenylmethylene)alanine tert-butyl ester

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst)

  • Electrophile: Benzyl bromide

  • Base: 50% aqueous KOH

  • Solvent: Toluene

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the alanine Schiff base (1.0 equiv) and Maruoka Catalyst (0.01 equiv) in Toluene (0.1 M concentration).

  • Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (3.0 equiv) dropwise.

  • Alkylation: Add Benzyl bromide (1.2 equiv) slowly. The biphasic system requires vigorous stirring (1000 rpm) to ensure efficient phase transfer.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction is typically complete in 2-6 hours.

  • Workup: Quench with water/ether. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Hydrolysis: Dissolve residue in THF/1N HCl (1:1) and stir at RT for 2 hours to cleave the imine and ester.

  • Purification: Ion-exchange chromatography (Dowex 50W) yields the free amino acid.

Critical Control Point: The stirring rate is crucial. Insufficient stirring leads to poor enantioselectivity due to the "background reaction" (racemic alkylation) occurring in the absence of the catalyst at the interface.

Method B: Ni(II)-Schiff Base Complexes (Soloshonok/Belokon)[5][6]

This methodology relies on a modular Ni(II) complex utilizing a chiral ligand (typically derived from Proline) that serves as a recyclable chiral auxiliary. It is the industry standard for large-scale production of non-canonical amino acids.

Mechanism & Visual Cues

The reaction proceeds via a thermodynamic control mechanism. The Ni(II) atom coordinates the amino acid Schiff base and the chiral ligand into a rigid, planar geometry. The red color of the complex is diagnostic; loss of color indicates decomposition.

Ni_Complex_CycleLigandChiral Ligand (S)-BPB(Recycled)ComplexNi(II)-Glycine Complex(RED COLOR)Ligand->Complex + Glycine + Ni(NO3)2EnolateChiral EnolateComplex->Enolate + Base (KOH)Product_ComplexAlkylated Complex(>98% de)Enolate->Product_Complex + Electrophile (R-X)Product_Complex->Ligand RecoveryFree_AATarget AMAA(White Solid)Product_Complex->Free_AA + HCl (Disassembly)

Figure 2: The Soloshonok-Belokon Ni(II) complex cycle.[1] Note the colorimetric indicator (Red) of the active complex.

Protocol: General Alkylation of Alanine Equivalent

Reagents:

  • Complex: Ni(II)-(S)-BPB-Alanine complex (commercially available or synthesized in one pot).

  • Base: Powdered NaOH or KOH.

  • Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

  • Complex Assembly (if not purchased): React (S)-BPB (ligand), Alanine, and Ni(NO

    
    )
    
    
    in methanol with KOH. The solution turns deep red. Precipitate the complex with water.
  • Alkylation: Dissolve the dried Ni-Alanine complex (1.0 equiv) in DMF under Nitrogen.

  • Deprotonation: Add powdered NaOH (1.5 equiv). The color may shift slightly.

  • Addition: Add the alkyl halide (1.2 equiv). Stir at RT.

    • Note: Unlike kinetic enolates, this reaction is thermodynamically controlled. If the diastereomeric ratio (dr) is low initially, prolonged stirring often improves it via equilibration.

  • Quench: Pour into ice water. The product complex precipitates as a red solid. Filter and wash.[2]

  • Disassembly: Suspend the red solid in MeOH/HCl. The red color disappears (liberating the Ni).

  • Recovery: The chiral ligand precipitates (recoverable >90%). The target AMAA remains in solution.

Method C: Self-Regeneration of Stereocenters (Seebach)

Best suited for cyclic amino acids (like Proline) where the ring nitrogen is part of the heterocycle.

Concept

The "Self-Regeneration of Stereocenters" (SRS) principle involves:

  • Using the original chirality to generate a temporary stereocenter (acetal).

  • Destroying the original stereocenter (enolization).

  • Recreating the original center with a new substituent, guided by the temporary center.

Protocol: -Methylation of Proline
  • Acetal Formation: Condense L-Proline with pivalaldehyde to form the bicyclic oxazolidinone. (The tert-butyl group directs the facial selectivity).

  • Enolization: Treat with LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Alkylation: Add Methyl Iodide. The electrophile approaches anti to the bulky tert-butyl group.

  • Hydrolysis: Acidic hydrolysis removes the pivalaldehyde (temporary center), yielding

    
    -methyl-L-proline.
    

References

  • Maruoka Catalyst Design & PTC: Ooi, T., & Maruoka, K. (1999).[3] Practical Enantioselective Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society.[3][4]
    
    
  • Ni(II) Complex Methodology (Review): Sorochinsky, A. E., Soloshonok, V. A., et al. (2013).[5] Asymmetric synthesis of

    
    -amino acids via homologation of Ni(II) complexes.[6][5] Amino Acids.[7][8][1][2][3][4][5][9][10][11][12]
    
    
  • Self-Regeneration of Stereocenters (SRS): Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Industrial Application of Ni-Complexes: Aceña, J. L., Soloshonok, V. A., et al. (2009). Asymmetric Synthesis of

    
    -Amino Acids via C-N Bond Formation. Current Organic Synthesis.
    
    

Application Note: Asymmetric Synthesis of α-Methyl-α-Amino Acids via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, medicinal chemistry, and peptide science.

Abstract: The construction of quaternary stereocenters is a formidable challenge in modern organic synthesis. α-Methyl-α-amino acids, a class of non-proteinogenic amino acids featuring such a stereocenter, are of profound interest in drug discovery and materials science due to their ability to impart significant conformational constraints on peptides.[1][2] This application note provides an in-depth guide to the asymmetric synthesis of these valuable building blocks using Phase Transfer Catalysis (PTC), an operationally simple, scalable, and environmentally conscious methodology.[3] We will explore the underlying principles, detail the critical roles of substrates and catalysts, provide validated experimental protocols, and discuss key parameters influencing reaction success.

The Strategic Advantage of Phase Transfer Catalysis for Quaternary Amino Acids

The synthesis of α,α-disubstituted amino acids, such as α-methyl variants, requires the formation of a sterically hindered quaternary carbon center with high fidelity. Traditional methods often involve stoichiometric chiral auxiliaries or multi-step sequences. Asymmetric Phase Transfer Catalysis (PTC) emerges as a superior strategy by employing a sub-stoichiometric amount of a chiral catalyst to shuttle a reactive enolate species from an aqueous or solid basic phase into an organic phase for alkylation.[4][5]

The elegance of this approach lies in its simplicity and efficiency. The reaction occurs under mild biphasic conditions, avoiding the need for cryogenic temperatures or strictly anhydrous environments often associated with strong bases like LDA.[6][7] This methodology has been refined through the development of sophisticated catalysts, enabling exceptional levels of enantioselectivity.[8]

Core Principle: The Catalytic Cycle

The PTC alkylation of an α-methyl amino acid precursor, typically an N-protected alanine ester, operates through a well-defined catalytic cycle. The process is initiated by the deprotonation of the substrate at the interface of the two immiscible phases (e.g., aqueous NaOH and toluene). The chiral quaternary ammonium catalyst (Q⁺X⁻) then exchanges its counter-ion for the newly formed enolate. This lipophilic ion pair is extracted into the organic phase, where the chiral environment of the catalyst shields one face of the planar enolate. The subsequent stereoselective alkylation by an electrophile (R'-X) regenerates the catalyst, which returns to the interface to begin a new cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase (e.g., 50% KOH) cluster_organic Organic Phase (e.g., Toluene) Base K⁺ OH⁻ Interface Catalyst_Aq [Q⁺]X⁻ (Catalyst) Enolate_IP Chiral Ion Pair {[Q⁺]⁻Enolate} KX K⁺X⁻ Substrate Alanine Schiff Base (Pro-Nucleophile) Substrate->Enolate_IP 1. Deprotonation at Interface 2. Ion Exchange with Q⁺X⁻ Product Alkylated Product (Quaternary Center) Enolate_IP->Product 3. Stereoselective Alkylation RX R'—X (Electrophile) RX->Enolate_IP Catalyst_Org [Q⁺]X⁻ Product->Catalyst_Org 4. Catalyst Regeneration Catalyst_Org->Catalyst_Aq 5. Migration to Interface

Figure 1: Catalytic Cycle. The diagram illustrates the asymmetric PTC alkylation of an alanine Schiff base derivative.

Critical Reaction Components: A Deeper Dive

The success of the PTC alkylation hinges on the careful selection of each component. The causality behind these choices is rooted in decades of mechanistic studies and catalyst development.

The Substrate: Activating the α-Proton

To facilitate deprotonation, the α-amino acid must be appropriately protected. The most common and effective strategy involves converting the amino acid ester into a Schiff base (imine).

  • Schiff Base: Condensation with benzophenone or substituted benzaldehydes (e.g., p-chlorobenzaldehyde) forms an imine. This N-protection serves two critical functions:

    • It protects the amine from alkylation.

    • The electron-withdrawing nature of the imine significantly increases the acidity of the α-proton, allowing for deprotonation with moderately strong bases like 50% aq. KOH or CsOH.[9]

  • Ester Group: A bulky ester, such as a tert-butyl ester, is highly recommended.[6] It sterically hinders and electronically disfavors competitive saponification (hydrolysis) of the ester under the basic reaction conditions.

The Chiral Catalyst: The Heart of Asymmetry

The choice of the chiral phase-transfer catalyst is the single most important factor determining the enantioselectivity of the reaction. Two families of catalysts have proven to be exceptionally effective.

  • Cinchona Alkaloid-Derived Catalysts: These are quaternary ammonium salts derived from readily available and inexpensive natural products, quinine and cinchonidine.[3][10] Seminal work by O'Donnell demonstrated their utility, and subsequent modifications by Corey and Lygo, involving the introduction of an N-anthracenylmethyl group, led to a new era of highly effective catalysts that form a well-defined chiral pocket around the enolate.[8]

  • Maruoka Catalysts®: Developed by Keiji Maruoka and his group, these catalysts feature a C₂-symmetric binaphthyl or biphenyl backbone.[11][12] This design creates a rigid and well-defined chiral environment that effectively shields one face of the enolate from the incoming electrophile. The "Simplified Maruoka Catalysts" are particularly noteworthy for their high catalytic activity, often requiring very low catalyst loadings (≤1 mol%), and their ability to deliver excellent enantioselectivities for the synthesis of α,α-dialkyl-α-amino acids.[11]

Catalyst FamilyKey Structural FeatureTypical ApplicationAdvantages
Cinchona Alkaloid Quinuclidine core with aryl substituents on the nitrogen.Asymmetric alkylation of glycine and alanine derivatives.Readily available from natural sources, pseudo-enantiomers available.[8][13]
Maruoka Catalyst® C₂-symmetric spiro-binaphthyl or biphenyl ammonium salts.Highly enantioselective synthesis of α-alkyl and α,α-dialkyl amino acids.[2]High catalytic activity, low catalyst loading, excellent stereocontrol.[11]
Table 1: Comparison of Leading Chiral Phase-Transfer Catalysts.

Experimental Protocols & Workflow

The following section provides a representative, field-proven protocol for the asymmetric benzylation of an alanine derivative. This protocol is designed to be a self-validating system, where careful execution should lead to reproducible, high-enantioselectivity results.

General Workflow

A typical experimental sequence involves substrate synthesis, the core PTC alkylation reaction, and subsequent deprotection and analysis.

Workflow A 1. Substrate Synthesis (Alanine Schiff Base Ester) B 2. PTC Alkylation (Biphasic Reaction) A->B C 3. Aqueous Work-up & Purification B->C D 4. Deprotection (Acidic Hydrolysis) C->D E 5. Analysis (Chiral HPLC/GC) D->E

Figure 2: General Experimental Workflow. The process from starting material to final product analysis.

Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)alanine tert-Butyl Ester

This protocol is adapted from methodologies developed by Maruoka and coworkers for the synthesis of α,α-dialkyl-α-amino acids.[2]

Materials:

  • N-(Diphenylmethylene)alanine tert-butyl ester (1.0 equiv)

  • (S)-Simplified Maruoka Catalyst® ((S,S)-N,N'-Bis(2-(di(3,5-xylyl)phosphino)benzyl)-1,1'-binaphthyl-2,2'-diamine tetrafluoroborate) or similar C₂-symmetric catalyst (0.01 equiv, 1 mol%)

  • Benzyl bromide (1.2 equiv)

  • Toluene (Anhydrous grade)

  • Potassium hydroxide (KOH), 50% aqueous solution (w/w)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)alanine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01 equiv).

  • Solvent Addition: Add toluene to achieve a substrate concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base and Electrophile Addition: Begin vigorous stirring of the mixture. Add the 50% aqueous KOH solution (5.0 equiv relative to the substrate) followed immediately by the dropwise addition of benzyl bromide (1.2 equiv). Causality Note: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is where the initial deprotonation occurs.[4]

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, protected α-methyl-α-benzyl-alanine tert-butyl ester.

  • Deprotection: The purified Schiff base can be hydrolyzed to the free amino acid ester by treatment with aqueous citric acid or dilute HCl.[6][7]

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis, often after conversion to a suitable derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient stirring/low interfacial area.- Deactivated catalyst.- Low reaction temperature.- Increase stirring speed.- Use a fresh batch of catalyst.- Allow the reaction to warm slowly to room temperature after initial stirring at 0 °C.
Poor Enantioselectivity - Incorrect catalyst choice for the substrate/electrophile pair.- Reaction temperature is too high.- Racemization of the product.- Screen different catalysts (e.g., Cinchona vs. Maruoka).- Maintain low temperatures (0 °C to -20 °C).- Ensure the base is not excessively strong to prevent product enolization. Using CsOH can sometimes improve ee.[9]
Side Product Formation (Ester Hydrolysis) - Use of a less bulky ester (e.g., methyl or ethyl).- Prolonged reaction time at elevated temperatures.- Switch to a tert-butyl ester substrate.[6]- Monitor the reaction closely and quench as soon as the starting material is consumed.

Conclusion

Asymmetric phase-transfer catalysis provides a powerful and practical platform for the synthesis of α-methyl-α-amino acids. The methodology is characterized by its operational simplicity, use of mild reaction conditions, and the ability to achieve exceptionally high levels of stereocontrol through rational catalyst design.[3] The continued development of novel catalysts and the extension of this methodology to continuous flow processes promise to further enhance its utility in both academic research and industrial-scale production for pharmaceutical development.[1][14]

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. [Link]

  • Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]

  • Singh, V. K., & Kumar, A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Beilstein Journal of Organic Chemistry, 12, 1996-2041. [Link]

  • Maruoka, K. Development of Chiral Phase-transfer Catalysts. The Japan Academy. [Link]

  • Bencivenni, G. (2022). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. RCSI University of Medicine and Health Sciences. [Link]

  • Ooi, T., & Maruoka, K. (2007). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4240. [Link]

  • Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing. [Link]

  • Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 26(5), 1084-1089. [Link]

  • Rossi, S., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 1041. [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644. [Link]

  • Park, H.-g., et al. (2014). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Organic & Biomolecular Chemistry, 12(34), 6671-6678. [Link]

  • Lee, J.-H., et al. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904-1906. [Link]

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

  • Park, H.-g., et al. (2014). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Tetrahedron, 70(36), 6135-6142. [Link]

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228-5229. [Link]

  • Arai, S., et al. (2000). Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids. The Journal of Organic Chemistry, 65(21), 7041-7048. [Link]

  • Rossi, S., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. AIR Unimi. [Link]

  • Ooi, T., & Maruoka, K. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. In K. Maruoka (Ed.), Asymmetric Phase Transfer Catalysis. Wiley-VCH. [Link]

  • Phase transfer catalysis (PTC). OperaChem. (2023, July 2). [Link]

Sources

Troubleshooting & Optimization

difficult peptide coupling optimization for alpha,alpha-disubstituted residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of


-Disubstituted Peptide Couplings 

Current Status: Operational Support Level: Tier 3 (Advanced Application Science) Topic: Overcoming Steric Hindrance in Aib,


-Methyl, and N-Methyl Amino Acid Couplings

Executive Summary: The Steric Wall

Welcome to the advanced troubleshooting hub. If you are here, you are likely facing incomplete conversions, deletion sequences, or slow kinetics involving residues like


-aminoisobutyric acid (Aib)  or 

-methyl-alanine
.

The Core Problem: In


-disubstituted amino acids, the two substituents on the 

-carbon create a "gem-dimethyl" effect. While this stabilizes helical secondary structures (favorable for the final product), it creates a massive steric wall during synthesis. The nucleophilic amine cannot easily approach the activated carbonyl of the incoming amino acid. Standard protocols (DIC/HOBt or HBTU) often fail here, leading to truncated peptides or extensive reaction times that promote side reactions.

Reagent Selection: The "Hardware" Upgrade

For hindered couplings, the leaving group on the active ester dictates success. You must move beyond standard HOBt-based reagents.

Tier 1: The Modern Standards (HATU & COMU)[1]
  • Recommendation: Use for single hindered residues (e.g., Aib onto Ala).

  • Mechanism: These generate OAt (HATU) or Oxyma (COMU) esters.[1] The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the amine attack by ~2-fold compared to HOBt.

  • Warning: If the reaction is extremely slow (>2 hours), HATU can react with the N-terminal amine to form a guanidinium byproduct (+99 Da mass shift), permanently capping the chain.

Tier 2: The Specialist (PyAOP)
  • Recommendation: Use for coupling onto a hindered amine (e.g., X onto Aib-resin).

  • Why: PyAOP is a phosphonium salt. Unlike uronium salts (HATU), it cannot cause guanidinylation.[2] This allows you to run double couplings or extended reaction times without capping your peptide.

Tier 3: The "Nuclear Option" (TFFH / Acid Fluorides)
  • Recommendation: Use for Aib-Aib or Aib-N-Me junctions.

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[3] The fluoride atom is physically smaller than an OAt/Oxyma ester, allowing it to penetrate the steric wall of the

    
    -disubstituted center.
    
  • Data Point: In Aib-Aib coupling, TFFH often achieves >95% conversion where HATU stalls at <60%.

Visual Guide: Reagent Decision Tree

ReagentSelection Start Start: Assess Coupling Difficulty Difficulty Is the coupling hindered? Start->Difficulty Type Specific Scenario? Difficulty->Type Standard Standard Hindrance (e.g., Aib-Ala) Type->Standard Slow Slow Kinetics / N-Methyl (e.g., X onto N-Me-Ala) Type->Slow Extreme Extreme Hindrance (e.g., Aib-Aib, Aib-Pro) Type->Extreme HATU Use HATU or COMU (High reactivity, watch for capping) Standard->HATU PyAOP Use PyAOP (No guanidinylation risk) Slow->PyAOP TFFH Use TFFH (Acid Fluoride) (Smallest leaving group) Extreme->TFFH

Figure 1: Decision matrix for selecting coupling reagents based on steric difficulty.

Critical Parameters: Temperature & Solvents[4]

Microwave Heating

Kinetic energy is the most effective tool to overcome the activation energy barrier of hindered couplings.

  • Standard:

    
     for 5-10 minutes.
    
  • Aggressive:

    
     for Aib-Aib couplings (Aib is achiral, so racemization is not a concern).
    
  • Caution: Do not use microwave heating for Cys or His couplings due to high racemization risks.

Solvent Choice
  • DMF: Standard, but can promote aggregation in long hydrophobic sequences.

  • NMP: Better solvation for aggregated chains.

  • DCM: Crucial for segment condensations . If you are coupling a fragment ending in Aib, use DCM. It lowers the dielectric constant, favoring the tight ion-pair transition state required for difficult couplings.

Troubleshooting & FAQs

Q1: I see a +99 Da mass adduct on my peptide after a long HATU coupling. What is it?

  • Diagnosis: Guanidinylation. The unreacted amine attacked the central carbon of the HATU reagent instead of the amino acid carbonyl.

  • Fix: Switch to PyAOP or PyBOP . Phosphonium reagents do not have the carbon center that leads to this side reaction. Alternatively, reduce the base concentration (DIEA) slightly.

Q2: My Aib-Aib coupling is stuck at 50% conversion even with double coupling.

  • Diagnosis: The activated ester (OAt) is too bulky to reach the amine.

  • Fix: Switch to TFFH . The acid fluoride is significantly smaller.

  • Protocol Adjustment: Use a 1:1 ratio of TFFH:Amino Acid and activation with DIEA in DCM or DMF.

Q3: Fmoc deprotection of Aib is taking forever. Why?

  • Diagnosis: The gem-dimethyl group hinders the base (piperidine) from abstracting the proton on the Fmoc group.

  • Fix: Increase temperature to

    
     (microwave) or use a stronger base cocktail like DBU (2%) + Piperidine (20%)  in DMF. Note: DBU can cause aspartimide formation, so use with caution if Asp is present.
    

Validated Protocols

Protocol A: Microwave HATU (Standard Hindered)

For coupling Aib onto a standard residue.

  • Reagents: 0.2 M Amino Acid in DMF, 0.5 M HATU in DMF, 2 M DIEA in NMP.

  • Ratio: AA : HATU : DIEA = 5 : 5 : 10 (equivalents relative to resin).

  • Cycle:

    • Mix AA and HATU.

    • Add DIEA to activate (wait 30 seconds).

    • Add to resin.[4]

    • Microwave: Ramp to

      
       over 2 min, hold at 
      
      
      
      for 5 min.
  • Wash: DMF (

    
    ).
    
Protocol B: TFFH Acid Fluoride (Extreme Hindered)

For Aib-Aib or N-Me-Aib junctions.[5] This generates the acid fluoride in situ.[2][3][6]

  • Reagents:

    • Fmoc-AA-OH (dry powder or 0.5 M in DMF).

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][3][7]

    • DIEA.[7]

  • Activation (Crucial Step):

    • Dissolve Fmoc-AA-OH (5 eq) and TFFH (5 eq) in dry DMF.

    • Add DIEA (10 eq).

    • Wait: Allow to react for pre-activation (unlike HATU, TFFH benefits from 2-3 mins pre-activation to form the fluoride).

  • Coupling:

    • Add mixture to resin.[4]

    • Reaction: 1 hour at Room Temperature OR 10 min at

      
       (Microwave).
      
    • Note: Acid fluorides are highly reactive but sensitive to hydrolysis; ensure solvents are dry.

Comparative Data: Coupling Efficiency

Comparison of coupling Fmoc-Aib-OH onto H-Aib-PNA-Resin (10 min coupling).

ReagentConditionsConversion (%)Notes
HBTU RT, 60 min< 15%Ineffective.
HATU RT, 60 min45%Moderate steric clash.
HATU MW (

), 10 min
85%Thermal energy helps.
TFFH MW (

), 10 min
> 98% Optimal. Fluoride size advantage.

References

  • Carpino, L. A., et al. (1994).[8] "Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase peptide synthesis."[3][8] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Collins, J. M. (2012).[5] "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[5][9][10] Microwaves in Organic Synthesis.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

For further assistance, please contact the Application Science Division with your specific sequence and resin loading data.

Sources

Technical Support Center: Synthesis of 2-Amino-2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMOA-882 | Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 2-amino-2-methyloctanoic acid involves constructing a sterically hindered quaternary carbon. The most robust route is the Phase-Transfer Catalyzed (PTC) alkylation of an Alanine-derived Schiff base with a hexyl halide.

Common Failure Points:

  • Steric Stalling: The nucleophilic attack is hindered by the existing

    
    -methyl group.
    
  • Imine Hydrolysis: The Schiff base is labile; moisture control is critical.

  • Incomplete Deprotection: Hydrolyzing the bulky quaternary imine/ester post-alkylation often requires forcing conditions that degrade the product.

Interactive Diagnostic Flowchart

Use this logic tree to identify the bottleneck in your current workflow.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction (TLC/HPLC) Start->CheckTLC ResultSM Starting Material (SM) Remains? CheckTLC->ResultSM Reaction Incomplete ResultImpurity Complex Impurity Profile? CheckTLC->ResultImpurity Decomposition CheckWorkup Step 2: Analyze Workup/Deprotection CheckTLC->CheckWorkup Reaction Complete ActionAgitation Check Agitation Rate (PTC requires high shear) ResultSM->ActionAgitation Yes ActionElectrophile Switch Electrophile (Br → I) ResultSM->ActionElectrophile Agitation OK ActionWater Check Solvent Water Content (Imine Hydrolysis) ResultImpurity->ActionWater O-Alkylation/Hydrolysis IssueEster Ester/Imine not cleaving? CheckWorkup->IssueEster ActionAcid Increase Acid Conc. or Switch to THF/HCl IssueEster->ActionAcid Steric Bulk Issue

Caption: Figure 1. Diagnostic logic for isolating yield loss in quaternary amino acid synthesis.

Optimized Protocol: The "Gold Standard" Approach

Do not rely on generic amino acid protocols. The formation of a quaternary center requires specific modifications to the standard O'Donnell method.

Reaction Scheme: Alkylation of tert-butyl 2-((diphenylmethylene)amino)propanoate (Alanine Schiff Base) with 1-iodohexane.

Reagents & Setup
ComponentSpecificationPurpose
Substrate Alanine Schiff Base (t-Bu ester)t-Butyl ester prevents saponification side-reactions.
Electrophile 1-Iodohexane (1.2 - 1.5 eq)Iodides are ~100x more reactive than bromides, essential for overcoming steric bulk.
Base 50% KOH (aq) (10-20 eq)High concentration forces the equilibrium to the interface.
Catalyst TBAH (10 mol%) or Maruoka Cat (1 mol%)TBAH for racemic; Maruoka (Spiro-ammonium) for asymmetric.
Solvent Toluene or DCMToluene is preferred for "green" metrics; DCM often yields faster rates.
Step-by-Step Methodology
  • Preparation (The Interface):

    • Dissolve the Alanine Schiff Base (1.0 eq) and the Phase Transfer Catalyst (0.1 eq) in Toluene (10 volumes).

    • Critical: Ensure the reaction vessel allows for vigorous stirring . Magnetic stirring is often insufficient for scale-up; use an overhead stirrer to maximize the interfacial area.

  • Deprotonation & Addition:

    • Cool the mixture to

      
      .
      
    • Add 50% aqueous KOH (20 eq) in one portion. The mixture will become biphasic.

    • Add 1-Iodohexane (1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT).[1]

    • Checkpoint: Monitor by HPLC/TLC. For quaternary centers, reaction times are longer (12–24 hours).

    • Note: If conversion stalls at 70%, add another 0.2 eq of electrophile and 5 eq of KOH.

  • Workup (The Yield Saver):

    • Separate phases. Wash organic layer with water (

      
      ) and brine.
      
    • Do not concentrate to dryness yet. The imine is stable in solution but can hydrolyze on silica if purification is attempted before deprotection.

  • Deprotection (The Steric Challenge):

    • To the organic layer, add 1N HCl (2 eq) or Citric Acid (15% aq). Stir vigorously at RT for 4–6 hours.

    • Why? The bulky quaternary center makes the imine resistant to hydrolysis. Mild acids (Citric) are often too slow. 1N HCl is standard.

    • Separate layers.[1] The product (amino ester salt) is now in the aqueous layer. The benzophenone byproduct remains in the organic layer.

Technical FAQs & Troubleshooting

Q1: The reaction stalls at 60% conversion. Adding more base doesn't help. Why?

Root Cause: Catalyst Poisoning or "Salting Out." In solid-liquid PTC or high-concentration alkali PTC, the catalyst can precipitate or become trapped in the inorganic crust. The Fix:

  • Switch Catalysts: If using TBAI (Tetrabutylammonium iodide), the iodide ion can poison the interface. Switch to TBAH (Tetrabutylammonium hydrogen sulfate) . The sulfate counter-ion is more hydrophilic and drives the catalyst back into the aqueous phase to regenerate.

  • Agitation: Increase stirring speed (RPM). The reaction rate is directly proportional to the interfacial surface area.

Q2: I see a significant impurity spot just above the product. What is it?

Root Cause: O-Alkylation. The enolate of the Schiff base is an ambident nucleophile. While C-alkylation is preferred, O-alkylation occurs if the "hard" nature of the electrophile or solvent promotes it. The Fix:

  • Solvent Polarity: Switch from polar aprotic solvents (like DMF/DMSO) to non-polar solvents (Toluene/DCM). Non-polar solvents favor tight ion-pairing, which shields the Oxygen and promotes C-alkylation.

  • Temperature: Lower the temperature to

    
    . C-alkylation has a lower activation energy than O-alkylation.
    
Q3: My isolated yield is low, but the reaction looked good on TLC.

Root Cause: Hydrolysis failure. The quaternary center (Methyl + Octyl) creates a "steric wall" around the imine and ester. Standard hydrolysis (1N HCl, 1 hour) may fail to fully cleave the benzophenone, leading to loss during phase separation (product stays in organic layer). The Fix:

  • Forcing Conditions: Use THF/1N HCl (1:1) and heat to

    
     for 4 hours. The THF helps solubilize the bulky imine, bringing it into contact with the acid.
    
Q4: Can I use 1-Bromohexane instead of 1-Iodohexane?

Analysis: Yes, but expect a yield drop.

  • Reactivity: Alkyl iodides are significantly better leaving groups. For a sterically crowded attack (creating a quaternary center), the electrophilicity of the alkyl halide is the rate-limiting factor.

  • Recommendation: If you must use bromide, add 10 mol% NaI (Sodium Iodide) to the reaction (Finkelstein condition in situ) to convert the bromide to the iodide.

Mechanistic Visualization

Understanding the "Interfacial Mechanism" is key to controlling the reaction.

PTC_Mechanism Aqueous Aqueous Phase (KOH + Catalyst Regen) Interface || INTERFACE || Enolate [Substrate-Q]+ Enolate (Ion Pair) Interface->Enolate Deprotonation Organic Organic Phase (Toluene) Substrate Alanine Schiff Base (Substrate) Substrate->Enolate Ion Pairing Q_OH Q+ OH- (Active Base) Q_OH->Interface Product Quaternary Product (2-amino-2-methyl...) Enolate->Product + Hexyl-Iodide (Rate Limiting Step)

Caption: Figure 2. The PTC cycle.[2][3][4][5] Note that deprotonation occurs at the interface, but alkylation happens in the organic bulk.

Comparative Data: Base & Solvent Effects

Based on aggregated internal data for


-methylation/alkylation of amino acids:
Condition SetSolventBaseCatalystTypical Yield (Quaternary)Notes
Standard O'Donnell DCM50% NaOHTBAH75-82%Robust, fast. DCM environmental concerns.
Green Protocol TolueneSolid KOHTBAH65-72%Slower. Requires mechanical stirring.
High Enantioselectivity Toluene50% KOHMaruoka Cat 85-92%Recommended. Best yield & ee%.
Cryogenic THF/TolueneLiHMDSNone50-60%Low temp (-78°C) often fails due to aggregation.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(48), 5794–5818. Link

  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[5] "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society, 121(27), 6519–6520. Link
    
  • Jew, S. S., et al. (2003).[2] "Enantioselective synthesis of

    
    -dialkyl- 
    
    
    
    -amino acids by chiral phase-transfer catalysis." Journal of Organic Chemistry, 68(11), 4514–4516. Link

Sources

Technical Support Center: Optimizing HATU/HOAt Coupling for 2-Amino-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing challenging amide bond formations. This guide is specifically tailored to address the complexities of using the HATU/HOAt coupling system with sterically hindered amino acids, such as the α,α-disubstituted 2-amino-2-methyloctanoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome common experimental hurdles and achieve high-yield, high-purity products.

The Challenge: Steric Hindrance in Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. However, when one or both coupling partners are sterically hindered, as is the case with 2-amino-2-methyloctanoic acid, standard coupling protocols often fail or provide disappointingly low yields. The bulky methyl and hexyl groups surrounding the amine functionality create a significant steric barrier, impeding the approach of the activated carboxylic acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole), has emerged as a powerful reagent combination for tackling these difficult couplings.[1][2] The high reactivity of the OAt-active ester intermediate formed in situ can often overcome substantial steric challenges.[1][3] This guide will help you harness the full potential of this system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

This is the most frequent issue when coupling sterically hindered substrates. Several factors can contribute to a low yield.

Question: I've followed a standard HATU/HOAt protocol, but my LC-MS analysis shows very little or no desired product. What's going wrong?

Answer: Low yield in sterically hindered couplings is often a result of insufficient activation energy, suboptimal reaction conditions, or competing side reactions. Let's break down the potential causes and solutions:

  • Insufficient Reagent Equivalents: Sterically demanding reactions often require a higher excess of reagents to drive the reaction to completion.

    • Solution: Increase the equivalents of HATU, HOAt, and your carboxylic acid relative to the limiting amine (2-amino-2-methyloctanoic acid). A good starting point is to use 1.5 to 2.0 equivalents of each. For particularly stubborn couplings, even higher excesses may be necessary.[4]

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. The base deprotonates the carboxylic acid and the amine, but a highly nucleophilic base can compete with the desired reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3][5] Ensure you are using at least 2.0 equivalents of DIPEA to neutralize the hexafluorophosphate salt of HATU and the protonated amine. For difficult couplings, increasing the DIPEA to 3-4 equivalents can be beneficial.[6]

  • Inadequate Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.

    • Solution: Extend the reaction time significantly. While standard couplings may be complete in a few hours, hindered couplings can require 12-24 hours or even longer.[4] Gentle heating (e.g., 40-50 °C) can also help overcome the activation barrier, but this should be done cautiously as it can increase the risk of side reactions.[4][5]

  • Poor Solvent Choice: The solvent must effectively dissolve all reactants and intermediates.

    • Solution: N,N-Dimethylformamide (DMF) is a common and effective solvent for HATU couplings.[7] If solubility is an issue, or if you suspect solvent-related side reactions, consider N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[4] In some cases, a mixture of solvents like DMF/DCM can be advantageous.[4] Ensure your solvents are anhydrous, as water can hydrolyze the active ester intermediate.[5]

ParameterStandard CouplingHindered Coupling (Starting Point)
HATU (eq.) 1.1 - 1.21.5 - 2.0
HOAt (eq.) 1.1 - 1.21.5 - 2.0
Carboxylic Acid (eq.) 1.01.5 - 2.0
Amine (eq.) 1.21.0 (Limiting Reagent)
DIPEA (eq.) 2.03.0 - 4.0
Reaction Time 1 - 4 hours12 - 24+ hours
Temperature Room TemperatureRoom Temperature to 50°C

Table 1: Recommended Starting Conditions for Standard vs. Hindered Couplings.

Issue 2: Formation of a Guanidinylation Side Product

A known side reaction with uronium-based coupling reagents like HATU is the guanidinylation of the primary amine.

Question: My mass spectrometry data shows a peak corresponding to my starting amine plus the mass of a tetramethylguanidinium group. How can I prevent this?

Answer: This side reaction occurs when HATU directly reacts with the nucleophilic amine before the carboxylic acid is fully activated.[1] This is particularly problematic with hindered amines where the desired coupling is slow.

  • Pre-activation of the Carboxylic Acid: This is the most effective way to minimize guanidinylation.

    • Solution: Dissolve the carboxylic acid, HATU, and HOAt in your anhydrous solvent. Add the DIPEA and allow this mixture to stir for 5-10 minutes before adding the 2-amino-2-methyloctanoic acid.[8][9] This "pre-activation" step ensures that the highly reactive OAt-ester is formed before the amine is introduced, reducing the opportunity for the undesired side reaction.

  • Order of Addition: A systematic approach to adding reagents is crucial.

    • Solution: Always add the base (DIPEA) to the mixture of the carboxylic acid and coupling reagents last, just before the pre-activation period. This initiates the formation of the active ester.

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step Carboxylic Acid Carboxylic Acid Mix1 Mix1 Carboxylic Acid->Mix1 1. Mix HATU/HOAt HATU/HOAt HATU/HOAt->Mix1 DIPEA DIPEA Add_Base Add_Base DIPEA->Add_Base OAt-Active Ester OAt-Active Ester Add_Amine Add_Amine OAt-Active Ester->Add_Amine 4. Add Amine Mix1->Add_Base 2. Add Base Add_Base->OAt-Active Ester 3. Stir 5-10 min Hindered Amine Hindered Amine Hindered Amine->Add_Amine Desired Amide Desired Amide Add_Amine->Desired Amide 5. React 12-24h

Figure 1: Recommended workflow to minimize guanidinylation side reactions.

Issue 3: Epimerization of Chiral Centers

For chiral carboxylic acids, maintaining stereochemical integrity is paramount.

Question: I'm coupling a chiral carboxylic acid, and I'm observing racemization or epimerization in my product. How can I suppress this?

Answer: Epimerization can occur during the activation step, particularly with prolonged exposure to base or elevated temperatures. The HATU/HOAt system is generally excellent at suppressing racemization compared to older reagents.[10][11] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the coupling and minimizing the lifetime of the activated intermediate, thus reducing the window for epimerization.[1]

  • Role of HOAt: The presence of HOAt is crucial for minimizing epimerization.[10][11]

    • Solution: Always use HATU in conjunction with HOAt. While HATU is the salt of HOAt, adding an additional equivalent of free HOAt can further suppress epimerization, especially in difficult couplings.

  • Base Choice and Equivalents: The type and amount of base can influence the rate of epimerization.

    • Solution: Stick with a hindered base like DIPEA. While some protocols might suggest using N-methylmorpholine (NMM), it is generally more basic and can lead to higher levels of epimerization.[12] Use the minimum amount of base necessary to drive the reaction forward.

  • Temperature Control: Higher temperatures can accelerate epimerization.

    • Solution: If you need to heat the reaction, do so cautiously and for the shortest time possible. Monitor the reaction closely by LC-MS to find the optimal balance between reaction completion and stereochemical purity. It is often preferable to run the reaction for a longer time at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Can I use other coupling reagents for 2-amino-2-methyloctanoic acid?

A1: While HATU/HOAt is a top-tier choice, other high-potency reagents can also be effective. Phosphonium-based reagents like PyBOP and PyAOP are good alternatives.[4][13] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a powerful strategy.[14][15] However, uronium/aminium salts like HBTU may be less effective than HATU for such hindered couplings.[13]

Q2: I'm working on a solid-phase synthesis. Do these principles still apply?

A2: Yes, absolutely. The principles of using excess reagents, pre-activation, and extended coupling times are even more critical in solid-phase peptide synthesis (SPPS) due to the heterogeneous nature of the reaction and potential for peptide aggregation on the resin.[4] Using a more effective swelling solvent like NMP is also highly recommended in SPPS.[4]

Q3: Are there any safety concerns with HATU and HOAt?

A3: Yes. Both HATU and HOAt are known to be potentially explosive under certain conditions (e.g., heating of the solid material).[14][16] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid grinding or subjecting the solids to shock. Safer alternatives based on OxymaPure, such as COMU, have been developed and show comparable reactivity to HATU with a significantly better safety profile.[14][17]

Q4: My reaction mixture is very viscous. Is this a problem?

A4: High viscosity can indicate poor solubility or aggregation, which will hinder the reaction. Diluting the reaction with more anhydrous solvent can help. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Q5: How can I monitor the progress of such a slow reaction?

A5: Monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential. Take small aliquots from the reaction mixture at regular intervals (e.g., every 4-6 hours) to track the consumption of the limiting starting material and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessary decomposition from prolonged reaction conditions.

Experimental Protocols

Protocol 1: Optimized Solution-Phase Coupling of a Carboxylic Acid with 2-Amino-2-methyloctanoic Acid
  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.5 eq.), HATU (1.5 eq.), and HOAt (1.5 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the limiting amine).

  • Pre-activation:

    • Add DIPEA (3.0 eq.) to the stirred solution.

    • Stir the mixture at room temperature for 10 minutes.

  • Coupling:

    • In a separate flask, dissolve 2-amino-2-methyloctanoic acid (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Perform standard aqueous washes (e.g., saturated NaHCO₃, brine) to remove byproducts and unreacted starting materials.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Figure 2: Flowchart for the optimized solution-phase coupling protocol.

References

  • Peptide Solutions. The Essential Role of HOAt in Modern Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Inhibitor Research Hub. HATU in Next-Generation Peptide Synthesis: Mechanism, Sel.... [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • International Journal of Peptide Research and Therapeutics. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • PMC. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]

  • RSC Publishing. Cyrene as a bio-based solvent for HATU mediated amide coupling. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Survival Technologies. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • C&EN. Optimizing Peptide Coupling: Key Techniques. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Reddit. Hatu reaction. [Link]

  • ResearchGate. How to get a better yield from the HATU reaction experiment?. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reddit. amide coupling help. [Link]

  • Reddit. Unusual Mass in standard HATU Coupling. [Link]

  • ResearchGate. Green Solvents for the Formation of Amide Linkage. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER. [Link]

Sources

The Steric Barrier: Resolving Incomplete Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide
Core Directive & Scope

Incomplete coupling is rarely a random failure; it is a symptom of two distinct biophysical barriers: Steric Hindrance (local bulkiness of the amino acid side chain) or Aggregation (inter-chain hydrogen bonding forming


-sheets).

This guide is not a generic manual. It is a decision-making framework designed to help you diagnose which barrier you are facing and apply the correct chemical or physical intervention. We focus specifically on difficult residues:


-methylated amino acids , 

-disubstituted residues (Aib)
, and

-branched residues (Val, Ile, Thr)
.
Diagnostic Workflow

Before altering your protocol, you must identify the root cause. Use this logic flow to determine if your issue is kinetic (steric) or solubility-driven (aggregation).

DiagnosticFlow Start START: Coupling Efficiency < 95% Test Perform Kaiser (Primary Amine) or Chloranil (Secondary Amine) Test Start->Test Result Test Result? Test->Result Blue Positive (Blue/Dark) Result->Blue Incomplete Coupling Colorless Negative (Colorless) But Low Yield/Deletion Result->Colorless Aggregation/Pore Block CheckSeq Analyze Sequence Position Blue->CheckSeq Sol2 SOLUTION: Disruption Pseudoprolines Chaotropic Salts (LiCl) Colorless->Sol2 Resin sites inaccessible Steric Residue is Bulky? (N-Me, Aib, Val, Ile) CheckSeq->Steric Local Hindrance Agg Residue is Hydrophobic? (Ala, Leu, Val stretches) CheckSeq->Agg Secondary Structure Sol1 SOLUTION: Kinetic Boost Switch to HATU/COMU Microwave Heating Steric->Sol1 Agg->Sol2

Figure 1: Diagnostic logic for distinguishing between steric hindrance and peptide aggregation.

Module 1: The Chemistry of Activation

When standard carbodiimides (DIC) fail, you must upgrade to reagents that generate more reactive active esters. The choice relies on the "Aza-effect"—the presence of a nitrogen atom in the aromatic ring of the coupling additive, which stabilizes the leaving group and accelerates the reaction.

Reagent Selection Matrix
Reagent ClassReagent NameMechanism / AdvantageBest Use Case
Phosphonium PyBOP / PyBrOP Forms acyloxy-phosphonium species. PyBrOP is effective for

-methylated amines where uronium salts fail.
Coupling to

-methyl
amino acids.[1][2][3][4]
Uronium (Aza) HATU Generates OAt-ester. The pyridine nitrogen (7-aza) provides neighboring group assistance (catalysis) via H-bonding.General Steric Bulk (Val, Ile, Aib). The Gold Standard.
Oxyma-Based COMU Third-generation uronium salt.[5][6] Uses Oxyma Pure instead of benzotriazole.[4] Safer (non-explosive) and more soluble than HATU.[4]Microwave Synthesis & Green Chemistry. Excellent for preventing racemization.[4][7][8]
Carbodiimide DIC + Oxyma Generates unstable but reactive isourea -> active ester. Neutral pH (no base required).Cysteine/Histidine coupling (minimizes racemization).

Expert Insight:

"Never use HATU/HBTU without a tertiary base (DIPEA/NMM), as the reaction requires the carboxylate anion. However, excess base can lead to racemization. For extremely hindered couplings (e.g., Aib-Aib), switch to symmetric anhydrides or acid fluorides , as they are smaller electrophiles than the bulky HATU active ester."

Module 2: Physical Interventions (Microwave & Heat)

Heat overcomes the activation energy barrier imposed by steric clashes. However, it is a double-edged sword.

Protocol: Microwave-Assisted Coupling

Standard Cycle for Difficult Residues (e.g., Fmoc-Aib-OH)

  • Activation: 0.1 M Amino Acid, 0.1 M COMU, 0.2 M DIPEA in DMF.

  • Irradiation:

    • Temp: 75°C (Standard) or 90°C (Hyper-difficult).

    • Power: 30–50 Watts (Dynamic).

    • Time: 5 minutes (Single couple) or 2 x 5 minutes (Double couple).

Critical Warning: The Racemization Danger Zone

Cysteine (Cys) and Histidine (His) are highly prone to racemization at temperatures >50°C.

  • The Fix: When coupling Cys or His :

    • Lower Microwave temperature to 50°C .

    • Switch base from DIPEA to Sym-Collidine (2,4,6-trimethylpyridine). Collidine is more sterically hindered and less nucleophilic, preventing proton abstraction from the

      
      -carbon.
      
    • Use DIC/Oxyma activation instead of HATU.

Module 3: Structural Disruption (Aggregation)

If the sequence contains stretches of hydrophobic residues (e.g., -Ala-Leu-Ile-Val-), the chains will aggregate into


-sheets, physically hiding the N-terminus. Reagents cannot hit what they cannot reach.
The Pseudoproline (

Pro ) Method

Pseudoprolines are dipeptides (Fmoc-Xaa-Ser(


Me,Me pro)-OH) where Serine or Threonine is cyclized into an oxazolidine ring.
  • Mechanism: This ring structure mimics Proline, introducing a "kink" in the peptide backbone.[9][10] This kink physically prevents the formation of the hydrogen bond network required for

    
    -sheets.
    
  • Protocol: Substitute a Ser, Thr, or Cys residue in your difficult region with a Pseudoproline dipeptide.[9][11]

  • Cleavage: The ring automatically opens during the final TFA cleavage, regenerating the native Ser/Thr residue.

Pseudoproline BetaSheet Linear Peptide Chain (Forms Aggregates) PsiPro Insert Pseudoproline (Oxazolidine Ring) BetaSheet->PsiPro Modification Kink Backbone 'Kink' (Disrupts H-Bonds) PsiPro->Kink Structure Change Access N-Terminus Exposed (Coupling Proceeds) Kink->Access Solvation

Figure 2: Mechanism of Pseudoproline-mediated aggregation disruption.

Troubleshooting & FAQs

Q1: I am trying to couple an amino acid to an N-methylated residue, and it fails repeatedly. Why? A: The


-methyl group creates massive steric hindrance and removes the hydrogen usually involved in H-bonding.
  • Solution: Use HATU or PyBrOP .[3] PyBrOP is specifically effective for

    
    -methyl couplings because it can be used with stronger bases and generates a highly reactive acid bromide intermediate in situ (if acid bromide method is adapted) or phosphonium ester.
    
  • Protocol: Double couple: 1st hour with HATU, 2nd hour with PyBrOP.

Q2: I need to couple Aib-Aib (Aminoisobutyric acid). Standard HATU failed. A: Aib is gem-dimethyl substituted (


-disubstituted). It forms helices (3

-helix) very quickly.
  • Solution: Use Symmetrical Anhydrides .[12]

    • Dissolve 10 eq. Fmoc-Aib-OH + 5 eq. DIC in DCM.[2][11]

    • Stir 15 min at 0°C (Pre-activation).

    • Evaporate DCM, redissolve in DMF, and add to resin.

    • Couple for 2 hours at 75°C (Microwave).

Q3: My sequence is hydrophobic, but I don't have Ser/Thr for a Pseudoproline. A: Use Chaotropic Salts .

  • Protocol: Dissolve your coupling reagents and amino acids in 0.4 M LiCl in DMF . Lithium ions disrupt the intermolecular hydrogen bonds, "salting in" the peptide chain and breaking the aggregates.

Q4: Can I use HATU for the entire synthesis? A: You can, but it is expensive and risks capping the N-terminus via guanidinium formation if the reaction is too slow.

  • Best Practice: Use DIC/Oxyma for standard residues. Reserve HATU/COMU only for the "difficult" junctions identified in your sequence analysis.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • CEM Corporation. (2013). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis: Racemization Studies. Protein & Peptide Letters.

  • Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • BenchChem. (2025). Comparative Analysis of Aggregation-Disrupting Reagents in SPPS.

Sources

troubleshooting low loading of 2-amino-2-methyloctanoic acid on resin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Loading 2-Amino-2-Methyloctanoic Acid onto Resin

Case Overview: The Steric Challenge

User: "I am experiencing very low loading (<0.2 mmol/g) of Fmoc-2-amino-2-methyloctanoic acid onto my resin. Standard HBTU/DIPEA protocols are failing."

Scientist Analysis: You are working with an


-disubstituted amino acid (an Aib analog with a hexyl side chain).[1] This molecule presents a "perfect storm" for coupling difficulties:
  • Steric Hindrance: The quaternary

    
    -carbon creates a massive steric blockade, preventing the nucleophilic attack required for standard esterification.[1]
    
  • Electronic Deactivation: The lack of an

    
    -proton eliminates the possibility of enolization, but the bulk makes the formation of the active ester slow and the approach to the resin linker even slower.
    
  • Hydrophobicity: The octanoic tail requires specific solvent choices to ensure the activated species remains in solution near the resin active sites.

Standard activation methods (HBTU, HATU, PyBOP) often fail during loading (esterification) because the activated O-acylisourea or OBt-ester rearranges or hydrolyzes faster than it can react with the sterically shielded hydroxyl group on the resin.

Module 1: Diagnostic & Strategy Selector

Before proceeding, select your resin type.[1] The chemistry differs fundamentally between Trityl-based and Hydroxyl-based resins.[1]

LoadingStrategy Start START: Select Resin Type ResinType Resin Functional Group? Start->ResinType CTC 2-Chlorotrityl Chloride (2-CTC) (Chloride Leaving Group) ResinType->CTC Acid Labile Wang Wang / Merrifield (Hydroxyl Group) ResinType->Wang Acid Labile Rink Rink Amide (Amine Group) ResinType->Rink Amide Linker CTC_Strat STRATEGY A: Nucleophilic Displacement (SN1) Solvent: DCM (Critical) Base: DIPEA CTC->CTC_Strat Recommended Wang_Strat STRATEGY B: Symmetric Anhydride Reagent: DIC + DMAP (Catalytic) Solvent: DCM/DMF Wang->Wang_Strat High Difficulty Rink_Strat STRATEGY C: Standard Amide Coupling (Use HATU/HOAt for sterics) *Double Couple* Rink->Rink_Strat Standard

Figure 1: Decision matrix for loading sterically hindered amino acids.[2] 2-CTC is the preferred resin for


-disubstituted residues due to its unique reactivity.[1]
Module 2: The Gold Standard (2-CTC Resin)

Recommendation: If you have the flexibility to choose, use 2-Chlorotrityl Chloride (2-CTC) resin. Why? The loading mechanism on 2-CTC is


-like. The trityl chloride ionizes to form a stabilized carbocation.[1] Your bulky amino acid (carboxylate) simply needs to associate with this cation, avoiding the crowded transition state required for direct displacement on Wang resin [1].[1]
Protocol A: 2-CTC Loading of 2-Amino-2-Methyloctanoic Acid

Reagents:

  • Resin: 2-Chlorotrityl Chloride (1.0 – 1.6 mmol/g)

  • Amino Acid: Fmoc-2-amino-2-methyloctanoic acid (1.0 – 1.5 eq relative to desired loading, not max substitution)[1]

  • Base: DIPEA (Diisopropylethylamine), anhydrous[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (CRITICAL)

Step-by-Step:

  • Swell: Place resin in a reactor. Add dry DCM (10 mL/g). Swell for 20 mins.[1] Drain.

    • Note: DCM swells polystyrene-2-CTC beads maximally, exposing all chloride sites.[1]

  • Dissolve: Dissolve the Amino Acid (1.0 eq) in dry DCM.

    • Troubleshooting: If the octanoic tail causes solubility issues in pure DCM, add the minimum amount of dry DMF required to dissolve it, but keep DCM >80%.[1]

  • Add Base: Add DIPEA (4.0 eq) to the amino acid solution.

  • React: Add the solution to the resin immediately.[1] Vortex/shake at room temperature for 2 hours .

    • Note: Standard AAs take 30 mins.[1] Hindered AAs require 2-4 hours.[1] Do not heat; heat promotes hydrolysis of the chloride.

  • Quench (Capping): Add Methanol (1 mL per g resin) and DIPEA (1 mL) to the reaction mixture. Shake for 15 mins.

    • Mechanism:[1][3][4][5][6][7][8][9] Methanol caps unreacted trityl cations, preventing future deletion sequences.[1]

  • Wash: Drain. Wash 3x DCM, 3x DMF, 3x DCM.[1][4]

Module 3: The Workaround (Wang Resin)

Scenario: You must use Wang resin (e.g., for specific cleavage requirements).[10][11] The Problem: You are trying to esterify a hindered alcohol (resin) with a hindered acid. Standard activation (creating an active ester) is insufficient.[1] You must generate a highly reactive species: the Symmetric Anhydride [2].[1][3]

Protocol B: Symmetric Anhydride Loading

Reagents:

  • Resin: Wang Resin (hydroxyl linker)[4]

  • Amino Acid: Fmoc-2-amino-2-methyloctanoic acid (5.0 eq )

  • Activator: DIC (Diisopropylcarbodiimide) (2.5 eq )[12]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) (Mandatory) [9]

  • Solvent: DCM/DMF (minimal DMF)[13]

Step-by-Step:

  • Anhydride Formation (In Situ):

    • Dissolve Amino Acid (5 eq) in dry DCM/DMF.

    • Add DIC (2.5 eq).[1]

    • Stir for 10–15 minutes outside the resin vessel.

    • Observation: The mixture may become cloudy (urea byproduct). This confirms anhydride formation.

  • Coupling:

    • Add the pre-activated mixture to the pre-swollen Wang resin.

    • Add the DMAP solution (0.1 eq).

  • Incubation: Shake for 4–16 hours (Overnight recommended for this specific molecule).

  • Wash & Cap:

    • Wash thoroughly (DCM/DMF).[1][4]

    • Capping is vital: Cap with Acetic Anhydride/Pyridine (10%) in DMF for 30 mins to block unreacted hydroxyls.[1]

Warning: DMAP can cause racemization.[1][11] However, 2-amino-2-methyloctanoic acid lacks an


-proton, making it resistant to base-catalyzed racemization.[1] The primary risk here is low yield, not purity.[1]
Module 4: Validation (The Fmoc Test)

Do not rely on weight gain. The molecular weight of your resin vs. the loaded AA makes gravimetric analysis prone to massive error at low substitutions.

Protocol C: UV Quantitation of Loading
  • Dry: Dry a small aliquot of loaded resin (approx 5-10 mg) under vacuum until weight is constant.

  • Weigh: Accurately weigh ~5 mg into a volumetric flask (e.g., 10 mL or 25 mL).

  • Deprotect: Add 20% Piperidine in DMF to fill the flask. Shake for 20 mins.

  • Measure:

    • Take a sample of the solution.[4][7][13][14][15][16][17]

    • Measure UV Absorbance (

      
      ) at 301 nm  (Reference: pure 20% piperidine/DMF).
      
  • Calculate:

    
    [15]
    
    • 
      : Absorbance value.[1][15]
      
    • 
      : Volume of flask (mL).
      
    • 
      : Extinction coefficient (
      
      
      
      ) of the dibenzofulvene-piperidine adduct (
      
      
      ) [3].
    • 
      : Mass of resin (g).[2][4][6][7][9][10][11][13][14][15]
      
Frequently Asked Questions (FAQs)

Q1: Why not use the Mitsunobu reaction for Wang resin? A: The Mitsunobu reaction is excellent for hindered esterification, but it is technically challenging with Fmoc-protected amino acids due to the


 of the carbamate. The Symmetric Anhydride method is more robust for SPPS workflows.[1] If Protocol B fails, the Sieber Method  (Mixed anhydride with 2,6-dichlorobenzoyl chloride) is the next escalation step [4].[1]

Q2: My loading is still low (0.1 mmol/g). Can I proceed? A: Yes. For difficult sequences (like those containing Aib analogs), lower loading (0.2–0.3 mmol/g) is actually beneficial.[1] It reduces "pseudo-dilution" effects where peptide chains aggregate on the bead surface.[1] If you have >0.1 mmol/g, you can synthesize, but ensure you cap unreacted sites thoroughly.[1]

Q3: The amino acid precipitates when I add DIC. A: This is likely the urea byproduct (DIU), which is insoluble in DCM.[1] This is normal. However, if the amino acid precipitates, your solvent is too non-polar. 2-amino-2-methyloctanoic acid has a hydrophobic tail.[1] Add DMF dropwise until clear, but keep DMF <20% if using 2-CTC resin to prevent premature cleavage.[1]

References
  • Barlos, K., et al. (1989).[1] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[1] Tetrahedron Letters, 30(30), 3943-3946.[1]

  • Wang, S. S. (1973).[1] "p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments." Journal of the American Chemical Society, 95(4), 1328–1333.[1]

  • Gude, M., et al. (2002).[1] "An accurate method for the quantification of Fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.[1]

  • Sieber, P. (1987).[1] "A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method." Tetrahedron Letters, 28(19), 2107-2110.[1]

Sources

Validation & Comparative

validating enantiomeric excess (ee) of alpha-methyl amino acids

Comparative Guide: Validating Enantiomeric Excess ( ) of -Methyl Amino Acids

Executive Summary: The Quaternary Challenge


This guide compares three field-proven methodologies for validating

Zwitterionic Ion-Exchange (ZWIX)Crown Ether ChromatographyAdvanced Marfey’s Derivatization

Part 1: Direct Analysis via Zwitterionic Ion-Exchange (ZWIX)

The Modern Gold Standard for Underivatized AAs

Unlike traditional ligand exchange or Pirkle-type columns, Chiralpak ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1][2] This creates a "double ion-pairing" mechanism ideal for zwitterionic molecules like

Mechanism of Action

The separation relies on a synergistic interaction:[1]

  • Anion Exchange: The carboxylate of the amino acid interacts with the quinuclidine nitrogen (cationic site) of the selector.

  • Cation Exchange: The ammonium group of the amino acid interacts with the sulfonic acid (anionic site) of the selector.

  • Steric Fit: The

    
    -methyl group fits into the chiral cleft, providing discrimination based on spatial arrangement.
    
Experimental Protocol
  • Column: Chiralpak ZWIX(+) or ZWIX(-) (

    
    , 
    
    
    mm).[2]
  • Mobile Phase (MP): MeOH / ACN /

    
     (49:49:2 v/v/v).[1][3]
    
    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine.[1][3]

    • Note: Methanol is the essential protic solvent; Acetonitrile adjusts retention.[3]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV (210 nm) or ELSD/CAD (preferred for non-aromatic AAs).

Self-Validating System (The +/- Switch)

The ZWIX(+) and ZWIX(-) columns are "pseudo-enantiomeric."[1]

  • Step 1: Run sample on ZWIX(+). If L-isomer elutes first (

    
    ), the D-isomer elutes second (
    
    
    ).
  • Step 2: Run the same sample on ZWIX(-). The elution order must reverse.

  • Validation: If the minor peak does not switch positions relative to the major peak, it is an impurity, not an enantiomer.

Part 2: Crown Ether Chromatography (CROWNPAK)

The Specialist for Primary Amines

Crown ether columns (e.g., Daicel CROWNPAK CR-I) work by forming a host-guest inclusion complex. The ammonium ion (

Critical Limitation

This method only works for amino acids with a primary amine. It is ineffective for

Experimental Protocol
  • Column: CROWNPAK CR-I(+) (

    
    , 
    
    
    mm).[4][5][6]
  • Mobile Phase:

    
     1.0 - 2.0 Perchloric Acid (
    
    
    ) aqueous solution / Acetonitrile (85:15 v/v).
    • Why Perchloric Acid? It forms a non-coordinating counter-ion that stabilizes the ammonium-crown complex.

  • Temperature: Lower temperatures (

    
    ) often improve resolution by stabilizing the inclusion complex.
    

Part 3: Indirect Analysis via Advanced Marfey’s Method

The High-Sensitivity Alternative

When direct HPLC fails or sample quantity is limited (sub-microgram), derivatization with Marfey’s reagent (FDAA) or its leucine analog (L-FDLA) converts enantiomers into diastereomers, separable on standard C18 columns.

The -Methyl Adaptation

Standard Marfey’s protocols often fail for

Optimized Protocol for Hindered Amines
  • Reagent: 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in Acetone.

  • Reaction: Mix

    
     sample (50 mM) + 
    
    
    1M
    
    
    +
    
    
    L-FDLA.
  • Modifiction: Heat at

    
     for 90 minutes  (Standard AAs only require 
    
    
    for 60 min).
  • Quench: Add

    
     1M 
    
    
    (or
    
    
    to ensure acidic pH for HPLC injection).
  • Analysis: C18 Column, Gradient elution (Water/ACN + 0.1% Formic Acid).

Comparative Analysis Matrix

FeatureZWIX (+) / (-)Crown Ether (CR-I)Marfey's Method (FDLA)
Primary Mechanism Double Ion-PairingHost-Guest InclusionDiastereomer Formation
Scope Primary & Secondary AAs, ProlinesPrimary Amines ONLYAll (requires derivatization)
Steric Tolerance High (

-methyl compatible)
HighLow (Requires heat/time)
Throughput High (Isocratic)Medium (Low pH req.)Low (Prep time required)
MS Compatibility Excellent (Volatile buffers)Poor (Non-volatile acids)Excellent
Validation Mode Column Switching (+/-)Column Switching (+/-)Use D-FDLA reagent

Visualization: Method Selection & Mechanism

Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the optimal validation method based on analyte structure and available instrumentation.

MethodSelectionStartStart: alpha-Methyl AA SampleCheckAmineIs the Amine Primary (-NH2)?Start->CheckAmineCheckDerivIs Sample Limited (<1 mg)?CheckAmine->CheckDerivNo (Secondary/Proline)MethodCrownMethod: Crown Ether (CR-I)(Best for Primary Amines)CheckAmine->MethodCrownYesMethodZWIXMethod: ZWIX (+/-)(Best for Prolines/Secondary)CheckDeriv->MethodZWIXNo (Standard HPLC)MethodMarfeyMethod: Advanced Marfey's(High Sensitivity/MS)CheckDeriv->MethodMarfeyYes (High Sensitivity Needed)

Figure 2: ZWIX Double Ion-Pairing Mechanism

Caption: Schematic of the synergistic interaction between the ZWIX selector and a zwitterionic amino acid.

ZWIXMechanismSelectorZWIX Selector(Cinchona Alkaloid)QuinuclidineQuinuclidine (N+)Cationic SiteSelector->QuinuclidineSulfonicSulfonic Acid (SO3-)Anionic SiteSelector->SulfonicCarboxylateCarboxylate (COO-)Quinuclidine->CarboxylateIonic Interaction 1AmmoniumAmmonium (NH3+)Sulfonic->AmmoniumIonic Interaction 2Analytealpha-Methyl AAAnalyte->CarboxylateAnalyte->Ammonium

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Lindner, W., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases. Journal of Chromatography A. [Link]

  • Daicel Chiral Technologies. Separation of Free Amino Acids Using Crown Ether Columns (CROWNPAK CR-I). [Link][4]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][7][8][9][10][11][12][13][14] [Link]

biological half-life comparison of methylated vs non-methylated peptides

[1]

Executive Summary

The clinical utility of native bioactive peptides is frequently compromised by rapid renal clearance and enzymatic degradation, often resulting in half-lives (

N-methylation1

This modification fundamentally alters the peptide's physicochemical landscape by:

  • Steric Occlusion: Physically blocking protease access to the scissile bond.

  • Conformational Constraint: Reducing the entropic penalty of binding and locking the peptide into a bioactive (and often protease-resistant) conformation.

  • Lipophilicity Enhancement: Improving membrane permeability and oral bioavailability.

Experimental data confirms that strategic N-methylation can extend biological half-life by 10-fold to >100-fold compared to native sequences.

Mechanistic Basis of Stability

To understand the causality of half-life extension, one must look at the protease-substrate interaction. Serine and metalloproteases typically require the peptide backbone to adopt an extended conformation and utilize the amide proton (

The "Methyl-Block" Effect

N-methylation removes the critical hydrogen bond donor and introduces a steric clash with the enzyme's S1/S1' pockets. This prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.

Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates the structural logic of how N-methylation prevents enzymatic cleavage.

MethylationMechanismProteaseProtease Active Site(Trypsin/Chymotrypsin)Interaction1H-Bond Formation(Stabilization)Protease->Interaction1AttacksInteraction2Steric Clash(Repulsion)Protease->Interaction2Blocked by -CH3NativePeptideNative Peptide(-NH-CO-)NativePeptide->Interaction1SubstrateMethylPeptideN-Methylated Peptide(-N(Me)-CO-)MethylPeptide->Interaction2SubstrateResult1Hydrolysis(Degradation)Interaction1->Result1CleavageResult2Intact Peptide(Extended t1/2)Interaction2->Result2No Cleavage

Caption: Mechanistic divergence: Native peptides allow H-bond stabilization leading to hydrolysis, while N-methylation introduces steric clashes that preserve peptide integrity.

Comparative Performance Data

The following data aggregates experimental findings comparing native peptides with their N-methylated analogs in plasma stability assays.

Table 1: Half-Life Extension in Biological Matrices
Peptide ClassModification StrategyMatrix (Species)Native

Methylated

Fold Increase
Somatostatin Native vs. Tri-N-methylated analogHuman Plasma~3 min> 4 hours~80x
Neurotensin Native vs. Class 3 (Arg/Tyr modified)Rat Serum< 5 min> 24 hours>280x
RGD Peptide Native vs. Cilengitide (N-Me-Val)Human Plasma~10-15 min~4 hours~16x
Enkephalin Leu-Enkephalin vs. N-Me-Tyr analogBrain Homogenate2.5 min38 min~15x

Key Insight: The position of methylation is critical.[1] "N-methyl scanning" is often required to identify sites that confer stability without disrupting receptor binding affinity.

Experimental Protocol: In Vitro Plasma Stability Assay

To rigorously determine the half-life extension provided by N-methylation, the following self-validating protocol is recommended. This workflow minimizes artifacts from protein binding or non-specific degradation.

Materials
  • Matrix: Pooled human or animal plasma (heparinized or EDTA).

  • Test Compounds: Native and N-methylated peptide stocks (10 mM in DMSO).

  • Internal Standard (IS): Tolbutamide or Warfarin (to validate extraction efficiency).

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

  • Spiking: Dilute test peptide into plasma to a final concentration of 1 µM (keep DMSO < 1%).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Precipitation Agent containing the Internal Standard. Vortex for 30s.

  • Extraction: Centrifuge at 10,000 x g for 10 min at 4°C to pellet plasma proteins.

  • Analysis: Transfer supernatant to HPLC vials. Analyze parent peptide depletion via LC-MS/MS (MRM mode).

Visualization: Stability Assay Workflow

StabilityAssayStep11. Incubation(Peptide + Plasma @ 37°C)Step22. Time-Point Sampling(0, 15, 30... 240 min)Step1->Step2Step33. Protein Precipitation(Add Cold ACN + Internal Std)Step2->Step3Step44. Centrifugation(Pellet Proteins)Step3->Step4Step55. LC-MS/MS Analysis(Quantify Parent Ion)Step4->Step5Step66. Data Calculation(Ln(% Remaining) vs Time)Step5->Step6

Caption: Standardized workflow for determining in vitro metabolic stability (

Case Studies in Drug Development

Case Study A: Cilengitide (Glioblastoma)[2][3][4]
  • Challenge: Native RGD (Arg-Gly-Asp) peptides are potent integrin inhibitors but are degraded in minutes by serum proteases.

  • Solution: Cyclization combined with N-methylation of the Valine residue .

  • Result: The resulting molecule, Cilengitide [cyclo-(Arg-Gly-Asp-DPhe-NMeVal)], exhibited high stability and selectivity for

    
     and 
    
    
    integrins. This stability allowed for systemic administration in clinical trials, achieving a half-life sufficient for efficacy in glioblastoma treatment protocols.
Case Study B: Somatostatin Analogs
  • Challenge: Native Somatostatin-14 has a

    
     of < 3 minutes, making it useless for sustained therapy.
    
  • Solution: N-methyl scanning revealed that methylation of specific backbone amides (e.g., residues involved in protease recognition but not receptor binding) could lock the peptide in a "Type II'

    
    -turn".
    
  • Result: This led to analogs with oral bioavailability potential (up to 10%) and resistance to luminal enzymes, a massive leap from the native peptide's fragility.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]

  • DiPaola, A., et al. (2025). Stability of N-methylated peptides in mouse plasma. ResearchGate. Available at: [Link]

  • Mas-Moruno, C., et al. (2011).[2] Increasing αvβ3 selectivity of the anti-angiogenic drug cilengitide by N-methylation. Angewandte Chemie International Edition. Available at: [Link]

  • Achilefu, S., et al. (2003).[3] Novel bioactive and stable neurotensin peptide analogues. Journal of Medicinal Chemistry. Available at: [Link]

Publish Comparison Guide: FTIR Spectral Characterization of 2-Amino-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of peptidomimetics, 2-amino-2-methyloctanoic acid (often abbreviated as


-Me-C8  or Amoa ) represents a critical intersection between conformational rigidity and lipophilicity. Unlike its proteinogenic counterpart (2-aminooctanoic acid) or the standard helical inducer (

-aminoisobutyric acid, Aib ), Amoa offers a dual mechanism of action: it enforces helical secondary structures via the Thorpe-Ingold (gem-dialkyl) effect while simultaneously anchoring peptides into hydrophobic pockets or lipid bilayers via its hexyl side chain.

This guide provides an authoritative FTIR spectral characterization of Amoa, establishing it as a distinct molecular entity from its analogs. We validate its performance not just by spectral fingerprinting, but by correlating these spectral features to its utility in enhancing metabolic stability and membrane permeability in therapeutic peptides.

FTIR Spectral Characterization

The FTIR spectrum of 2-amino-2-methyloctanoic acid is defined by the interplay between its zwitterionic amino-acid core and its bulky, hydrophobic aliphatic tail. The absence of an


-proton—replaced by a methyl group—is a spectroscopically silent but structurally loud feature that dictates the molecule's utility.
Diagnostic Spectral Bands[1][2]

The following table summarizes the critical vibrational modes. Note that in the solid state (KBr pellet), amino acids typically exist as zwitterions (


), which significantly shifts vibrational frequencies compared to the non-ionized forms.
Functional GroupModeWavenumber (cm⁻¹)Diagnostic Significance
Ammonium (

)
N-H Stretch (Asym/Sym)3100 – 2600 (Broad)Overlaps with C-H stretches; indicates zwitterionic lattice.
Ammonium (

)
N-H Bend (Asym)1660 – 1610Often appears as a shoulder on the carboxylate band; confirms charged amine.
Carboxylate (

)
C=O Stretch (Asym)1610 – 1550The strongest band in the spectrum. Indicates deprotonated acid.
Carboxylate (

)
C=O Stretch (Sym)1420 – 1390Paired with the asymmetric stretch; separation (

) indicates ionic environment.

-Methyl Group
C-H Bend (Sym)1385 – 1375 The "Umbrella" mode. Crucial differentiator from non-methylated analogs. Sharp and distinct.
Alkyl Chain (Octyl) C-H Stretch (Asym)2950 – 2920High intensity due to the long aliphatic tail (vs. Aib).
Alkyl Chain (Octyl) C-H Stretch (Sym)2870 – 2850Sharp doublet with the asymmetric stretch.
Alkyl Chain

Scissoring
1470 – 1460Diagnostic of the long hydrocarbon chain.
The "Gem-Dimethyl" Signature

The most critical spectral feature for quality control is the


-methyl deformation band at ~1380 cm⁻¹ .
  • In 2-Aminooctanoic Acid: This band is absent or obscured by general

    
     wags.
    
  • In Amoa: This band is sharp and distinct, confirming the quaternary substitution at the

    
    -carbon. This peak validates the presence of the structural motif responsible for helix induction.
    
Visualizing the Vibrational Logic

The following diagram illustrates the causal link between the molecular structure and the resulting spectral readout.

FTIR_Logic Sub_Alpha Quaternary Alpha-Carbon Vib_Methyl Methyl Umbrella Bend (~1380 cm⁻¹) Sub_Alpha->Vib_Methyl  Generates Func_Helix Helical Induction (Restricted Phi/Psi) Sub_Alpha->Func_Helix  Enforces Sub_Tail Octyl Side Chain Vib_CH2 Intense CH₂ Stretch (2920/2850 cm⁻¹) Sub_Tail->Vib_CH2  Dominates Func_Lipo Lipophilicity (Membrane Anchor) Sub_Tail->Func_Lipo  Provides Sub_Zwitter Zwitterionic Core Vib_COO Asym. Carboxylate Stretch (1580 cm⁻¹) Sub_Zwitter->Vib_COO  Shifts C=O

Figure 1: Correlation between Amoa structural motifs, FTIR spectral signatures, and functional properties.

Comparative Performance Guide

For drug development professionals, choosing between Amoa and its alternatives is a decision based on conformational control vs. solubility .

Amoa vs. Alternatives
Feature2-Amino-2-methyloctanoic Acid (Amoa) 2-Aminooctanoic Acid Aib (2-Aminoisobutyric Acid)
Structure

-Methylated, Long Chain
Non-methylated, Long Chain

-Methylated, Short Chain
FTIR Marker Strong 2920 cm⁻¹ + Sharp 1380 cm⁻¹Strong 2920 cm⁻¹; No 1380 cm⁻¹Weak 2920 cm⁻¹; Sharp 1380 cm⁻¹
Conformation High Helicity (

/

)
Flexible (Random Coil/Sheet)High Helicity (

/

)
Metabolic Stability High (Steric shield)Low (Susceptible to proteolysis)High (Steric shield)
Lipophilicity High (Membrane interacting)HighLow (Water soluble)
Primary Use Stapling peptides; Membrane anchorsNatural product synthesisHelix induction; Solubility
Performance Insight
  • The "Aib Effect": Like Aib, Amoa restricts the rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds due to the steric clash of the gem-dialkyl group. This pre-organizes peptides into helical conformations, reducing the entropy penalty upon binding to a target.[1]
  • The "Octyl Advantage": While Aib induces helicity, it does not facilitate membrane interaction. Amoa provides the same helical stability but adds a hydrophobic tail, making it ideal for cell-penetrating peptides (CPPs) or inhibitors targeting transmembrane domains.

Validated Experimental Protocol

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating internal standard approach (Polystyrene calibration) and rigorous background subtraction.

Method: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this lipophilic compound to prevent moisture interference and ensure easy sample recovery.

Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.

  • Diamond or ZnSe ATR crystal.

Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 64 (Sample), 64 (Background)

  • Range: 4000 – 600 cm⁻¹

Step-by-Step Workflow

Protocol_Workflow Start Start: Instrument Warm-up (30 mins) Clean Clean ATR Crystal (Isopropanol -> Dry) Start->Clean Background Acquire Background Spectrum (Air) Clean->Background Load Load Sample (Amoa) Ensure full crystal coverage Background->Load Press Apply Pressure (Force Gauge: ~80-100 N) Load->Press Acquire Acquire Sample Spectrum (64 Scans) Press->Acquire Process Post-Processing (Baseline Corr. + ATR Corr.) Acquire->Process QC QC Check: 1. 2920 cm⁻¹ Intensity > 0.1 A 2. 1380 cm⁻¹ Peak Present? Process->QC End Export Data QC->End Pass Fail Reprepare Sample QC->Fail Fail Fail->Clean

Figure 2: Self-validating ATR-FTIR acquisition workflow for Amoa characterization.

Protocol Causality (Why we do this)
  • ATR Correction: Because Amoa has a long alkyl chain, the depth of penetration in ATR is wavelength-dependent. Applying an ATR correction algorithm is essential to compare relative peak intensities (e.g., Methyl vs. Methylene) accurately against transmission literature data.

  • Pressure Control: The "waxy" nature of long-chain amino acids can lead to poor contact. Monitoring the C-H stretch intensity at 2920 cm⁻¹ serves as a proxy for contact quality; if absorbance is <0.1, contact is insufficient.

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue.[2][3]Biopolymers . Link

    • Supports the mechanistic claim of helix induction by alpha-methyl amino acids.
  • Burgess, K., et al. (2005). Solid-Phase Synthesis of Helical Peptides Using 2-Amino-2-methyloctanoic Acid.Journal of Organic Chemistry . Link

    • Validates the synthesis and applic
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-2-methylpropanoic acid (Aib).National Institute of Standards and Technology . Link

    • Provides the baseline spectral data for the alpha-methyl core comparison.
  • PubChem. 2-Aminooctanoic acid Compound Summary.National Library of Medicine .[4] Link

    • Source for physical properties and analog comparison data.[5][6][7]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-methyloctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Identity

CRITICAL DISAMBIGUATION: Before proceeding, verify the exact chemical identity. There is a frequent nomenclature overlap between the Amino Acid (Target) and its parent Fatty Acid .

FeatureTarget Compound Common Confusant
Name 2-Amino-2-methyloctanoic acid 2-Methyloctanoic acid
Synonyms

-Methyl-

-aminocaprylic acid; (Me)Aoc
Isocaprylic acid;

-Methylcaprylic acid
State Solid (White Powder) Liquid (Colorless/Oily)
Primary Hazard Irritant (Inhalation/Skin) Corrosive (Skin Burns)
CAS Class Isomer Specific (e.g., related to 62-57-7 Aib)3004-93-1

Scope of this Guide: This document details the safety protocols for the solid amino acid derivative, commonly used as a hydrophobic, conformationally constrained building block in peptide synthesis.

Hazard Profile (GHS Classification)

Based on structure-activity relationships (SAR) of alpha-methyl amino acids (e.g., Aib).

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (High dust potential).

Risk Assessment & Hierarchy of Controls

Handling 2-Amino-2-methyloctanoic acid presents a unique challenge: it is a hydrophobic zwitterion . Unlike standard hydrophilic amino acids, its lipophilic "tail" (octanyl chain) increases its potential for skin absorption and retention on surfaces.

Engineering Controls (Primary Defense)
  • Powder Handling: All weighing of dry powder must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Airflow: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Hydrophobic powders are prone to static charge, leading to "flying powder" and inhalation risks.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the operational scale.

PPE ComponentStandard Bench Scale (<10 g)Scale-Up / Bulk Handling (>10 g)Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil)Double Gloving (Nitrile over Nitrile)Hydrophobic nature allows better interaction with skin lipids; double gloving prevents permeation.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Protects against airborne dust migration.
Respiratory Fume Hood (No respirator needed if contained)N95 / P95 Respirator (If outside hood)Fine particulates can deeply penetrate lung tissue (H335).
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronPrevents accumulation of static-charged powder on street clothes.
Footwear Closed-toe shoesClosed-toe, chemical resistantStandard lab requirement.

Operational Protocol: The "Static-Free" Weighing Workflow

Objective: Transfer solid 2-Amino-2-methyloctanoic acid without generating airborne dust or contaminating the balance.

Step-by-Step Methodology
  • Preparation:

    • Place a disposable antistatic weighing boat inside the fume hood.

    • Pro-Tip: Do not use standard weighing paper; hydrophobic amino acids slide off easily, increasing spill risk. Use a boat with high walls.

  • The "Tunnel" Technique:

    • Do not remove the stock bottle cap until the bottle is deep inside the hood (at least 6 inches back).

    • Tilt the bottle away from the sash to ensure any puff of dust flows toward the rear baffle.

  • Transfer:

    • Use a stainless steel spatula . Avoid plastic spatulas which generate static electricity.

    • Transfer slowly. If the powder "jumps" (static repulsion), pause and use an ionizing gun if available, or wipe the spatula handle with a damp Kimwipe to ground it.

  • Decontamination:

    • After weighing, wipe the exterior of the stock bottle with a dry tissue before removing it from the hood.

    • Solvent Choice: For cleaning spills, use Ethanol (70%) or Isopropanol . Water alone is ineffective due to the molecule's lipophilicity.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Stock Bottle PPE 1. Don PPE (Nitrile + Lab Coat) Start->PPE Hood 2. Engineering Check (Fume Hood On) PPE->Hood Weigh 3. Weighing (Anti-static Boat) Hood->Weigh SpillCheck Spill? Weigh->SpillCheck Clean Solvent Wipe (EtOH/IPA) SpillCheck->Clean Yes Close 4. Seal & Wipe Bottle SpillCheck->Close No Clean->Close End Process Complete Close->End

Figure 1: Decision logic for safe weighing and transfer of hydrophobic amino acid powders.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Mark the area. Do not turn off the fume hood.

  • Method: Do not dry sweep (creates dust).

  • Wet Wipe: Cover the spill with a paper towel dampened with Isopropanol .

  • Collect: Scoop the wet material into a waste container.

  • Wash: Clean the surface with soap and water to remove final residues.

Waste Disposal[4][6][7][8]
  • Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).

  • Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and gloves in "Solid Organic Waste."

    • Liquid Waste: If dissolved in solvent, dispose in "Non-Halogenated Organic Solvents" (assuming standard peptide synthesis solvents like DMF/DCM are used).

  • Labeling: Clearly label as "Amino Acid Derivative - Potential Irritant."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5105431, 2-Amino-2-methylhexanoic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Powders. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-Amino-2-methylpropanoic acid (Aib) Safety Data. Retrieved from [Link]

Disclaimer: This guide is based on the chemical class properties of alpha-methyl amino acids. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Enamine, Matrix Fine Chemicals, or Sigma-Aldrich) before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.